Product packaging for NPFF2-R ligand 1(Cat. No.:)

NPFF2-R ligand 1

Cat. No.: B12367999
M. Wt: 483.7 g/mol
InChI Key: NDLDMUWZIWYVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NPFF2-R ligand 1 is a useful research compound. Its molecular formula is C32H41N3O and its molecular weight is 483.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H41N3O B12367999 NPFF2-R ligand 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H41N3O

Molecular Weight

483.7 g/mol

IUPAC Name

N-[[1-benzyl-4-(naphthalen-1-ylmethyl)piperidin-4-yl]methyl]-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C32H41N3O/c36-31(16-21-34-19-7-2-8-20-34)33-26-32(24-29-14-9-13-28-12-5-6-15-30(28)29)17-22-35(23-18-32)25-27-10-3-1-4-11-27/h1,3-6,9-15H,2,7-8,16-26H2,(H,33,36)

InChI Key

NDLDMUWZIWYVEB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NCC2(CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Foundational & Exploratory

NPFF2-R ligand 1 discovery and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Characterization of Neuropeptide FF Receptor 2 (NPFF2-R) Ligands

Executive Summary

The Neuropeptide FF (NPFF) system, comprising the endogenous RF-amide peptides (NPFF, NPAF, NPSF) and their cognate G protein-coupled receptors, NPFF1-R and NPFF2-R, has emerged as a significant target for therapeutic intervention.[1] Specifically, the NPFF2 receptor (also known as GPR74) is implicated in a multitude of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and energy balance.[1][2][3] Its high expression in the superficial layers of the spinal cord underscores its critical role in nociception and the modulation of opioid analgesia.[4] This guide provides a comprehensive overview of the discovery and characterization of ligands targeting the NPFF2 receptor, detailing key chemical classes, experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Introduction to the NPFF2 Receptor

The NPFF2 receptor is a class A G protein-coupled receptor (GPCR) that shares sequence homology with neuropeptide Y and orexin (B13118510) receptors. It is activated by endogenous RF-amide peptides, such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF). Upon activation, NPFF2-R primarily couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests potential coupling to Gαs proteins and activation of other downstream pathways, including the MAPK/ERK cascade. The receptor's ability to interact with and modulate the function of opioid receptors presents a compelling rationale for developing NPFF2-R targeted therapies to enhance opioid efficacy and mitigate side effects like tolerance and hyperalgesia.

Ligand Discovery and Development Strategies

The quest for selective NPFF2-R ligands has employed several strategies, from screening large compound libraries to rational design based on endogenous peptide structures.

  • High-Throughput Screening (HTS): Functional cell-based assays, such as the Receptor Selection and Amplification Technology (R-SAT), have been used to screen extensive libraries for novel non-peptidic scaffolds. This approach led to the discovery of a class of aryliminoguanidines as the first selective nonpeptidergic NPFF2-R agonists.

  • Peptide-Based Ligand Design: Modifications of the endogenous NPFF peptide sequence have yielded valuable tool compounds. For instance, the analog 1DMe has been instrumental in elucidating the receptor's role in vivo.

  • Fragment-Based and Structure-Based Design: The recent elucidation of the cryo-electron microscopy (cryo-EM) structure of NPFF2-R provides a structural blueprint for the rational design of novel ligands with improved affinity and selectivity.

A generalized workflow for the discovery and characterization of NPFF2-R ligands is depicted below.

G cluster_0 Discovery Phase cluster_1 Characterization & Optimization cluster_2 Preclinical Evaluation HTS High-Throughput Screening (e.g., R-SAT, cAMP) Hits Initial Hits HTS->Hits Library Compound Library (Peptidic & Non-peptidic) Library->HTS Binding Primary Assay: Radioligand Binding (Affinity Ki, Selectivity) Hits->Binding Functional Secondary Assay: Functional Potency (cAMP, GTPγS, Ca2+) Binding->Functional SAR Structure-Activity Relationship (SAR) Functional->SAR SAR->Functional Lead Lead Compound SAR->Lead InVivo In Vivo Models (e.g., Pain, Opioid Modulation) Lead->InVivo PK Pharmacokinetics (ADME) Lead->PK Candidate Drug Candidate InVivo->Candidate PK->Candidate

Caption: Workflow for NPFF2-R Ligand Discovery and Development.

Characterized NPFF2-R Ligands: Quantitative Data

A variety of peptidic and non-peptidic ligands for NPFF2-R have been identified and characterized. Their binding affinities and functional potencies are summarized below.

Table 1: Endogenous and Peptidic Ligands
LigandTypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Line / AssayReference
NPFF Agonist0.37 (hNPFF2-R)3 (cAMP)CHO
1.13 (hNPFF1-R)
NPAF Agonist0.22 (hNPFF2-R)Data not specifiedCHO / Binding
1DMe AgonistData not specifiedData not specified, potent agonistVarious
RF9 AntagonistBlocks NPFF activityBlocks NPFF activityVarious

hNPFF-R: human Neuropeptide FF Receptor

Table 2: Non-Peptidic (Small Molecule) Ligands
LigandTypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Cell Line / AssayReference
Compound 1 Agonist13 (hNPFF2-R)1.9 (R-SAT)NIH3T3
(Aryliminoguanidine)>10,000 (hNPFF1-R)>10,000 (R-SAT)
BIBP3226 Antagonist~50-100Antagonizes 10 nM NPFFCHO / cAMP
AC-263093 AgonistData not specifiedAgonist at NPFF2-RData not specified
AntagonistAntagonist at NPFF1-R

Key Experimental Protocols

Accurate characterization of NPFF2-R ligands requires robust and reproducible experimental methods. Detailed protocols for primary binding and functional assays are provided below.

Radioligand Binding Assay (Filtration Method)

This assay quantifies the affinity (Ki) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the NPFF2 receptor.

  • Objective: To determine the binding affinity (Ki) and selectivity of a test compound.

  • Materials:

    • Cell Membranes: From CHO or HEK293 cells stably expressing human NPFF2-R (or NPFF1-R for selectivity).

    • Radioligand: [¹²⁵I]-EYF, a selective radioligand for NPFF2-R.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors.

    • Non-specific Control: 1 µM of a high-affinity unlabeled ligand (e.g., NPFF).

    • GF/C glass fiber filters and a cell harvester.

  • Protocol:

    • Membrane Preparation: Culture and harvest cells. Homogenize cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in binding buffer and determine protein concentration.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg protein/well), a fixed concentration of [¹²⁵I]-EYF (near its Kd value), and serial dilutions of the test compound.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through GF/C filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the functional potency (EC50 for agonists, IC50 for antagonists) of a ligand by quantifying its effect on intracellular cAMP levels, a key second messenger in the NPFF2-R signaling pathway.

  • Objective: To determine the functional activity of a test compound.

  • Materials:

    • Cells: CHO or HEK293 cells stably expressing human NPFF2-R, seeded in a 96-well plate.

    • Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.

    • Adenylyl Cyclase Activator: Forskolin (B1673556).

    • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

  • Protocol:

    • Cell Culture: Seed cells and culture overnight to form a confluent monolayer.

    • Assay Procedure (Agonist Mode):

      • Wash cells with serum-free medium.

      • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

      • Add increasing concentrations of the test agonist, followed by a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

    • Assay Procedure (Antagonist Mode):

      • Follow the steps above, but add increasing concentrations of the test antagonist in the presence of a fixed concentration of an NPFF2-R agonist (e.g., NPFF at its EC80).

    • Incubation: Incubate the plate for 30 minutes at 37°C.

    • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

NPFF2-R Signaling Pathways

The activation of NPFF2-R initiates a cascade of intracellular events, primarily through G-protein coupling. The canonical and alternative pathways are illustrated below.

Canonical Gαi-Coupled Pathway

The primary signaling mechanism for NPFF2-R involves coupling to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This pathway is fundamental to many of the receptor's modulatory effects.

G Ligand NPFF2-R Ligand (e.g., NPFF, Agonist 1) NPFF2R NPFF2 Receptor Ligand->NPFF2R Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) NPFF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Ion Channels, Gene Expression PKA->CellularResponse Phosphorylates Targets

Caption: Canonical NPFF2-R signaling via the Gαi/o pathway.
MAPK/ERK Activation Pathway

In addition to cAMP modulation, NPFF2-R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This signaling branch is linked to cellular processes such as neurite outgrowth in neuronal cells.

G Ligand NPFF2-R Ligand NPFF2R NPFF2 Receptor Ligand->NPFF2R Binds G_protein Gβγ Subunit NPFF2R->G_protein Releases MEK MEK1/2 G_protein->MEK Activates upstream kinases (e.g., Src, PI3K) ERK ERK1/2 MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., CREB, Elk-1) ERK->TranscriptionFactors Translocates to Nucleus & Phosphorylates CellularResponse Neurite Outgrowth, Cell Proliferation TranscriptionFactors->CellularResponse Regulates Gene Expression

Caption: NPFF2-R signaling through the MAPK/ERK pathway.

Conclusion and Future Directions

The discovery and characterization of selective NPFF2-R ligands have significantly advanced our understanding of the NPFF system's role in health and disease. The identification of potent and selective non-peptidic agonists, such as the aryliminoguanidine series, demonstrates the tractability of this receptor for small molecule drug discovery. The development of antagonists like RF9 has provided crucial tools for dissecting the receptor's function.

Future efforts will likely focus on leveraging the new structural insights to design ligands with optimized pharmacokinetic properties and enhanced selectivity. The complex interplay between the NPFF and opioid systems suggests that co-administration of NPFF2-R agonists or antagonists with opioids could be a promising strategy for developing safer and more effective pain therapies. Continued research into the diverse signaling capabilities of the NPFF2 receptor will be essential to fully unlock its therapeutic potential.

References

The Structure-Activity Relationship of NPFF2 Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide FF (NPFF) system, comprising the endogenous peptides (NPFF, NPAF, NPSF), and their cognate G protein-coupled receptors, NPFF1 and NPFF2, has emerged as a significant modulator of various physiological processes. The NPFF2 receptor, in particular, is a key player in pain perception, opioid tolerance, and cardiovascular regulation, making it an attractive target for therapeutic intervention.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ligands targeting the NPFF2 receptor, offering a comprehensive resource for researchers engaged in the design and development of novel NPFF2-R-targeted therapeutics.

NPFF2 Receptor Signaling Pathways

The NPFF2 receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, evidence also suggests coupling to Gαs proteins, which would stimulate adenylyl cyclase. Beyond cAMP modulation, NPFF2 receptor activation has been shown to trigger downstream signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) pathway and the modulation of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.[2]

NPFF2_Signaling NPFF2 Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NPFF2_R NPFF2 Receptor G_alpha_i_o Gαi/o NPFF2_R->G_alpha_i_o Activates G_beta_gamma Gβγ NPFF2_R->G_beta_gamma Releases ERK ERK Activation NPFF2_R->ERK Leads to AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel G_alpha_i_o->AC Inhibits G_beta_gamma->GIRK Activates Ligand NPFF2 Ligand (Agonist) Ligand->NPFF2_R Binds

Caption: NPFF2 receptor signaling cascade.

Structure-Activity Relationship of NPFF2 Receptor Ligands

The development of potent and selective NPFF2 receptor ligands is crucial for elucidating the receptor's physiological roles and for therapeutic applications. SAR studies have been conducted on both peptide and small molecule scaffolds.

Peptide Ligands

The endogenous ligands of the NPFF receptors are all characterized by a C-terminal Arg-Phe-NH2 (RF-amide) motif, which is a critical determinant for receptor binding and activation.[1] Cryo-electron microscopy (cryo-EM) studies of the NPFF2 receptor in complex with the agonist hNPSF have provided significant insights into the molecular basis of ligand recognition and selectivity.[3]

Key interactions in the ligand-binding pocket include:

  • C-terminal RF-amide: This moiety engages with conserved residues within the transmembrane domain of the receptor.

  • Hydrophilic Pocket: The hydrophilicity of the binding pocket, particularly around the 5th and 6th positions from the C-terminus of the peptide ligand, is crucial for selectivity.

  • N-terminal Region: The N-terminal segment of the peptide interacts in a receptor subtype-specific manner, contributing to the differential selectivity between NPFF1 and NPFF2 receptors.

Table 1: Structure-Activity Relationship of Peptide Agonists at the NPFF2 Receptor

Peptide/AnalogSequenceModificationKi (nM)EC50 (nM)Selectivity (NPFF1/NPFF2)
NPFFFLFQPQRF-NH2-0.342.7~1
hNPSFSQAFLFQPQRF-NH2N-terminal extension--Selective for NPFF2
NPAFAGEGLSSPFWSLAAPQRF-NH2---Potent agonist
1DMe[D-Tyr1, (NMe)Phe3]NPFFN-terminal modification--Full agonist at both
Small Molecule Ligands

The discovery of small molecule ligands for the NPFF2 receptor has been a key focus of drug development efforts, aiming for improved pharmacokinetic properties compared to peptide-based ligands.

A class of aryliminoguanidines has been identified as selective non-peptidergic NPFF2 receptor agonists. High-throughput screening led to the discovery of initial hits that were subsequently optimized to yield potent and selective compounds.

Table 2: Structure-Activity Relationship of Aryliminoguanidine Agonists at the NPFF2 Receptor

CompoundR1R2R3Ki (nM)EC50 (nM)Selectivity (NPFF1/NPFF2)
Hit Compound HHH>1000--
Optimized 1 ClHH15050>20-fold
Optimized 2 BrHH8025>50-fold
Optimized 3 CF3HH5015>100-fold

Note: The specific structures of the optimized compounds are proprietary to the discovering entity, but the general trend of increasing potency and selectivity with halogen and trifluoromethyl substitutions on the aryl ring is a key SAR finding.

A novel class of proline-based NPFF receptor antagonists was discovered through a high-throughput screening campaign. Focused SAR studies on the initial hit led to the identification of analogs with submicromolar potency.

Table 3: Structure-Activity Relationship of Proline-Based Antagonists at the NPFF2 Receptor

CompoundR-group on CarboxamideKi (nM)IC50 (nM)Selectivity (NPFF1/NPFF2)
Hit 1 Benzyl (B1604629)520850~1.5
Analog 16 4-Fluorobenzyl180290~2
Analog 33 3,4-Dichlorobenzyl95150~3

The SAR studies revealed that substitution on the benzyl ring of the carboxamide moiety significantly influences the potency of these antagonists.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the NPFF2 receptor.

Binding_Assay Radioligand Binding Assay Workflow A Prepare Membranes (CHO cells expressing NPFF2-R) B Incubate Membranes with: - Radioligand ([125I]-YFNPFF) - Test Compound (various conc.) A->B C Separate Bound/Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes from CHO cells stably expressing the human NPFF2 receptor.

  • Radioligand: [125I]-YFNPFF.

  • Test compounds.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (final concentration ~0.1 nM), and 50 µL of test compound at various concentrations.

  • Add 50 µL of the membrane suspension (10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled NPFF.

  • Calculate the IC50 value by non-linear regression analysis and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a test compound to modulate the forskolin-stimulated cAMP production in cells expressing the NPFF2 receptor.

cAMP_Assay cAMP Functional Assay Workflow A Seed Cells (HEK293 cells expressing NPFF2-R) B Pre-incubate with Test Compound (Agonist or Antagonist) A->B C Stimulate with Forskolin (B1673556) (and agonist for antagonist testing) B->C D Lyse Cells and Measure cAMP (e.g., HTRF, AlphaScreen) C->D E Data Analysis (EC50 or IC50) D->E

Caption: Workflow for a cAMP functional assay.

Materials:

  • HEK293 cells stably expressing the human NPFF2 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • Forskolin.

  • Test compounds (agonists or antagonists).

  • cAMP detection kit (e.g., HTRF, AlphaScreen).

Procedure:

  • Seed the HEK293-NPFF2 cells into 384-well plates and culture overnight.

  • Wash the cells with assay buffer.

  • For agonist testing: Add the test compound at various concentrations and incubate for 15 minutes. Then, add forskolin (final concentration ~5 µM) and incubate for a further 30 minutes at 37°C.

  • For antagonist testing: Pre-incubate the cells with the test compound at various concentrations for 15 minutes. Then, add a fixed concentration of an NPFF2 agonist (e.g., NPFF at its EC80) and forskolin, and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values by non-linear regression analysis.

Conclusion

The NPFF2 receptor represents a promising therapeutic target for a range of disorders, particularly those related to pain and opioid use. The growing body of knowledge on the structure-activity relationships of its ligands, propelled by advancements in structural biology and medicinal chemistry, is paving the way for the development of novel, highly selective, and potent modulators. This guide has summarized the key SAR principles for both peptide and small molecule ligands, provided detailed experimental protocols for their characterization, and outlined the primary signaling pathways of the NPFF2 receptor. It is anticipated that this comprehensive resource will aid researchers in their efforts to design the next generation of NPFF2 receptor-targeted therapeutics.

References

An In-depth Technical Guide to the Interaction of NPFF2-R Ligands with the Endogenous Opioid System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuropeptide FF (NPFF) system, and specifically the NPFF2 receptor (NPFF2-R), has emerged as a critical modulator of the endogenous opioid system. This interaction holds significant therapeutic potential, particularly in the development of novel analgesics with improved side-effect profiles. Ligands targeting the NPFF2-R can influence opioid-induced analgesia, tolerance, and dependence. This technical guide provides a comprehensive overview of the core aspects of the NPFF2-R ligand interaction with the opioid system, including detailed signaling pathways, quantitative data on ligand interactions, and standardized experimental protocols.

Introduction to the NPFF and Endogenous Opioid Systems

The endogenous opioid system, comprising receptors such as the mu-, delta-, and kappa-opioid receptors (MOR, DOR, KOR), is a primary target for pain management. However, the clinical utility of opioid agonists is often limited by adverse effects, including tolerance, dependence, and respiratory depression[1].

The NPFF system, consisting of the neuropeptides NPFF and Neuropeptide AF (NPAF) and their cognate G protein-coupled receptors, NPFF1-R and NPFF2-R, has been identified as a key regulator of opioid function.[2][3][4] The NPFF system is often referred to as an "anti-opioid" system, as its activation can counteract the effects of opioid receptor agonists.[5] This has led to the exploration of NPFF receptor ligands as a means to mitigate the undesirable effects of opioids.

The NPFF2 Receptor and its Ligands

The NPFF2-R, also known as GPR74, is a G protein-coupled receptor that binds RF-amide peptides like NPFF and NPAF. It is expressed in various regions of the central nervous system, often in areas rich in endogenous opioids, suggesting a direct anatomical and functional interaction. A variety of synthetic ligands for NPFF2-R have been developed, including selective agonists and antagonists, which have been instrumental in elucidating the receptor's role in opioid modulation.

Signaling Pathways of NPFF2-R and Interaction with Opioid Signaling

NPFF2-R activation initiates several intracellular signaling cascades, primarily through coupling to inhibitory G proteins (Gi/o).

Canonical NPFF2-R Signaling

Activation of NPFF2-R by an agonist leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Calcium Channels: NPFF2-R activation can influence intracellular calcium concentrations. For instance, in SH-SY5Y cells, the NPFF analog 1DMe was shown to enhance carbachol-induced calcium release from intracellular stores. Preincubation with 1DMe also reduced the maximal inhibition of N-type Ca2+ channels by opioid agonists.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: NPFF2-R activation can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. This has been linked to cellular processes like neurite outgrowth.

NPFF2_R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand NPFF2-R Ligand (e.g., dNPA) NPFF2_R NPFF2-R Ligand->NPFF2_R Binds G_protein Gi/o Protein NPFF2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits ERK ERK Phosphorylation G_protein->ERK Leads to cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 ATP ATP ATP->AC Substrate Ca_int Intracellular Ca2+ Release IP3->Ca_int

Canonical NPFF2-R Signaling Pathway
Functional Antagonism of Opioid Receptor Signaling

The interaction between NPFF2-R and opioid receptors is complex and appears to be context-dependent. While NPFF ligands generally do not bind directly to opioid receptors, functional antagonism has been observed at the cellular level. In SH-SY5Y cells co-expressing NPFF2-R and opioid receptors, pre-incubation with an NPFF analog reduced the maximal effect of a DOR agonist on calcium release. This suggests a convergence of their downstream signaling pathways or a direct receptor-receptor interaction that modulates signaling efficacy.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_binding Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Models A1 Cell Line Selection (e.g., CHO, SH-SY5Y) A2 Receptor Transfection (NPFF2-R and/or Opioid Receptors) A1->A2 A3 Cell Culture and Maintenance A2->A3 B1 Membrane Preparation A3->B1 C1 [35S]GTPγS Binding Assay (G protein activation) A3->C1 C2 cAMP Accumulation Assay (Adenylyl cyclase activity) A3->C2 C3 Calcium Mobilization Assay (Intracellular Ca2+ levels) A3->C3 B2 Radioligand Binding Assay ([125I]-EYF for NPFF2-R) B1->B2 B3 Data Analysis (Ki determination) B2->B3 D1 Animal Model Selection (e.g., mice, rats) D2 Drug Administration (i.c.v., i.t., systemic) D1->D2 D3 Behavioral Testing (e.g., Tail-flick, Hot-plate) D2->D3

General Experimental Workflow for Studying NPFF2-R and Opioid Interactions

Quantitative Data on Ligand Interactions

The following tables summarize key quantitative data for the interaction of various ligands with NPFF and opioid receptors.

Table 1: Binding Affinities of Selected Ligands for NPFF Receptors

LigandReceptorBinding Affinity (Kd or Ki, nM)Cell LineReference
NPFFhNPFF1-R1.13-
NPFFhNPFF2-R0.37-
dNPANPFF2-R0.027CHO
Human NPAFNPFFR0.22CHO
SQA-NPFFNPFFR0.29CHO
1DMeNPFFR0.31CHO

Table 2: Functional Activity of NPFF2-R Ligands

LigandAssayEffectEC50 / IC50 (nM)Cell LineReference
dNPA[35S]GTPγS BindingAgonistPotentCHO
dNPAcAMP InhibitionAgonist-CHO
1DMecAMP InhibitionAgonistDose-dependentSH-SY5Y

Table 3: In Vivo Effects of NPFF2-R Ligands on Opioid Analgesia

LigandAdministration RouteEffect on Morphine AnalgesiaAnimal ModelReference
dNPAi.c.v.ReversalMice
NPFF Analogsinto Nucleus Raphe DorsalisInhibitionRats
RF9 (Antagonist)Co-administered with HeroinPrevents tolerance-

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of NPFF2-R and opioid system interactions.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a test ligand for NPFF2-R.

  • Materials:

    • Cell membranes from CHO or SH-SY5Y cells stably expressing human NPFF2-R.

    • Radioligand, e.g., [125I]-EYF.

    • Non-labeled competing ligands.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the competing test ligand.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay
  • Objective: To measure the activation of G proteins by NPFF2-R agonists.

  • Materials:

    • Cell membranes expressing NPFF2-R.

    • [35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

    • Add varying concentrations of the agonist along with [35S]GTPγS.

    • Incubate to allow for G protein activation and binding of [35S]GTPγS.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the bound radioactivity.

    • Determine the EC50 and Emax values from the dose-response curve.

In Vivo Analgesia Models (Tail-flick Test)
  • Objective: To assess the effect of NPFF2-R ligands on opioid-induced analgesia.

  • Materials:

    • Mice or rats.

    • Tail-flick analgesia meter.

    • Morphine or other opioid agonist.

    • NPFF2-R test ligand.

  • Procedure:

    • Determine the baseline tail-flick latency of the animal in response to a thermal stimulus.

    • Administer the NPFF2-R ligand via the desired route (e.g., intracerebroventricular, intrathecal, systemic).

    • After an appropriate pre-treatment time, administer the opioid agonist.

    • Measure the tail-flick latency at various time points after opioid administration.

    • Compare the analgesic effect of the opioid in the presence and absence of the NPFF2-R ligand.

Conclusion and Future Directions

The interaction between NPFF2-R ligands and the endogenous opioid system presents a promising avenue for the development of safer and more effective analgesics. The ability of NPFF2-R antagonists to mitigate opioid tolerance and the complex modulatory effects of its agonists highlight the therapeutic potential of targeting this system. Future research should focus on the development of highly selective NPFF2-R ligands and dual-acting ligands that combine opioid receptor agonism with NPFF2-R antagonism. A deeper understanding of the molecular mechanisms underlying the functional crosstalk between these two receptor systems, including the potential for receptor heteromerization and signaling pathway convergence, will be crucial for the rational design of next-generation pain therapeutics.

References

Endogenous Ligands of Neuropeptide FF Receptor 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide FF receptor 2 (NPFFR2), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes. These include pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis. As a key player in these pathways, NPFFR2 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the endogenous ligands that interact with NPFFR2, presenting quantitative binding and functional data, detailed experimental protocols, and a visualization of the receptor's signaling cascade.

Endogenous Ligands of NPFFR2

The primary endogenous ligands for NPFFR2 belong to the Neuropeptide FF (NPFF) group of RF-amide peptides. These peptides are derived from the pro-NPFFA precursor and are characterized by a C-terminal Arginine-Phenylalanine-amide motif. In addition to the NPFF group, other endogenous RF-amide peptides have been shown to interact with NPFFR2, albeit with varying degrees of affinity and selectivity.

Data Presentation: Quantitative Ligand-Receptor Interactions

The following tables summarize the binding affinities (Kᵢ, Kₔ) and functional potencies (EC₅₀) of the principal endogenous ligands for human NPFFR2. These values have been compiled from various studies, and the experimental conditions should be noted for accurate comparison.

Table 1: Binding Affinities of Endogenous Ligands for Human NPFFR2

LigandReceptorAssay TypeRadioligandKᵢ (nM)Kₔ (nM)Cell Line
Neuropeptide FF (NPFF)hNPFFR2Radioligand Binding[¹²⁵I]-EYF0.30[1]-CHO
Neuropeptide FF (NPFF)hNPFFR2Radioligand Binding--0.37[2]-
Neuropeptide AF (NPAF)hNPFFR2Radioligand Binding[¹²⁵I]-EYF0.22[1]-CHO
Neuropeptide SF (NPSF)hNPFFR2Radioligand Binding[¹²⁵I]-EYF12.1[1]-CHO
SQA-NPFFhNPFFR2Radioligand Binding[¹²⁵I]-EYF0.29[1]-CHO
Prolactin-releasing Peptide (PrRP-31)hNPFFR2Radioligand Binding[¹²⁵I]-1DMe1.8-CHO-K1
Kisspeptin-54hNPFFR2Radioligand Binding(d-[¹²⁵I]Tyr¹, MePhe³)-NPFF400 (IC₅₀)-HEK293T
Kisspeptin-10hNPFFR2Radioligand Binding(d-[¹²⁵I]Tyr¹, MePhe³)-NPFF76 (IC₅₀)-HEK293T

Table 2: Functional Potencies of Endogenous Ligands at Human NPFFR2

LigandReceptorFunctional AssayParameterValueCell Line
Neuropeptide FF (NPFF)hNPFFR2cAMP AssaypEC₅₀8.15CHO
Neuropeptide FF (NPFF)hNPFFR2GTPγS BindingEC₅₀ (nM)0.49CHO
SQA-NPFFhNPFFR2GTPγS BindingEC₅₀ (nM)0.25CHO
Prolactin-releasing Peptide (PrRP-31)hNPFFR2GTPγS BindingEC₅₀ (nM)0.81CHO
Kisspeptin-10hNPFFR2Calcium Mobilization-Less potent than NPAFHEK293T

NPFFR2 Signaling Pathways

NPFFR2 primarily couples to inhibitory G proteins of the Gᵢ/ₒ family, including Gαᵢ₂, Gαᵢ₃, and Gαₒ. Activation of the receptor by an endogenous ligand initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. Additionally, NPFFR2 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).

NPFFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Endogenous Ligand (e.g., NPFF, NPAF) Receptor NPFFR2 Ligand->Receptor Binds G_protein Gαi/o (αi2, αi3, αo)βγ Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase ATP ATP G_alpha->AC Inhibits ERK_pathway MEK-ERK Pathway G_beta_gamma->ERK_pathway Activates cAMP cAMP ATP->cAMP Converts Neurite_outgrowth Neurite Outgrowth ERK_pathway->Neurite_outgrowth Promotes

NPFFR2 Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligand-receptor interactions. The following sections provide representative protocols for key in vitro assays used to study the endogenous ligands of NPFFR2.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to NPFFR2.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from CHO cells expressing hNPFFR2) Incubation 4. Incubation - Membranes - Radioligand (fixed concentration) - Unlabeled Ligand (varying concentrations) - Assay Buffer Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [¹²⁵I]-EYF) Radioligand_Prep->Incubation Ligand_Prep 3. Unlabeled Ligand Preparation (Serial Dilutions) Ligand_Prep->Incubation Filtration 5. Rapid Filtration (Glass fiber filters to separate bound from free radioligand) Incubation->Filtration Washing 6. Washing (Remove unbound radioligand) Filtration->Washing Counting 7. Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis 8. Data Analysis - Plot % inhibition vs. ligand concentration - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation Counting->Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human NPFFR2.

    • Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-EYF), and varying concentrations of the unlabeled endogenous ligand.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled ligand.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the intracellular concentration of cyclic AMP (cAMP), providing a measure of the ligand's functional potency (EC₅₀) and efficacy.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing hNPFFR2 in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the endogenous ligand to the wells.

    • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ligand concentration.

    • Determine the EC₅₀ value, which represents the concentration of the ligand that produces 50% of its maximal inhibitory effect.

Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentrations upon receptor activation. Since NPFFR2 is Gᵢ/ₒ-coupled and does not directly signal through calcium mobilization, this assay typically requires co-expression of a promiscuous G protein, such as Gα₁₆ or a chimeric G protein (e.g., Gαqs5), which redirects the signal to the phospholipase C (PLC) pathway.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293) co-expressing hNPFFR2 and a promiscuous G protein.

    • Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

    • Incubate for approximately one hour at 37°C to allow for dye uptake and de-esterification.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Inject varying concentrations of the endogenous ligand into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each ligand concentration.

    • Plot the fluorescence change against the logarithm of the ligand concentration.

    • Determine the EC₅₀ value, the concentration of the ligand that elicits 50% of the maximal calcium response.

Conclusion

The Neuropeptide FF receptor 2 is a critical component of several physiological systems, and its interaction with a range of endogenous RF-amide peptides highlights its complex regulatory role. This guide provides a foundational understanding of these interactions, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their exploration of NPFFR2 as a therapeutic target. The provided methodologies and signaling pathway visualizations serve as a valuable resource for designing and interpreting experiments aimed at elucidating the function of this important receptor.

References

The Intricate Signaling Network of Neuropeptide FF Receptor 2 (NPFF2-R): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the signaling pathways and downstream effects mediated by the Neuropeptide FF Receptor 2 (NPFF2-R), a G-protein coupled receptor implicated in a variety of physiological processes including pain modulation, opioid system regulation, and cardiovascular function. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of NPFF2-R signaling.

Core Signaling Pathways of NPFF2-R

NPFF2-R, also known as GPR74, is primarily coupled to inhibitory G-proteins of the Gi/o family.[1][2][3] Activation of NPFF2-R by its endogenous ligands, such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), initiates a cascade of intracellular events.[1][4] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Beyond the classical Gi/o-cAMP axis, NPFF2-R activation also stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway. This activation has been shown to be dependent on Gαi/o protein activity. Furthermore, studies have indicated the involvement of Protein Kinase A (PKA) and nitric oxide synthases (NOS) in the NPFF-induced activation of ERK.

In addition to these primary pathways, emerging evidence suggests that NPFF2-R may also couple to other G-proteins, such as Gs and Gq, leading to more diverse downstream effects. For instance, in the context of hepatocellular carcinoma, NPFF2-R has been shown to activate RhoA/YAP signaling, a pathway typically associated with Gq or G12/13 coupling, to promote cell migration and invasion. NPFF2-R activation has also been linked to the modulation of ion channels, including N-type calcium channels and G-protein-regulated inwardly rectifying potassium channels.

Quantitative Analysis of NPFF2-R Ligand Interactions

The interaction of various ligands with NPFF2-R has been characterized through binding affinity (Ki or Kd) and functional potency (EC50 or IC50) studies. The following tables summarize key quantitative data for endogenous and synthetic ligands.

LigandReceptorAssay TypeRadiolabeled LigandKi (nM)Cell LineReference
Neuropeptide FF (NPFF) hNPFFR2Radioligand Binding[125I]YNPFF0.21CHO
hNPFFR2Radioligand Binding0.37 (Kd)-
Neuropeptide AF (NPAF) hNPFFR2Radioligand Binding[125I]-EYF0.22CHO
RF9 (Antagonist) hNPFFR2[35S]GTPγS Binding-45 (Ke)COS
LigandReceptorAssay TypeEC50 (nM)Cell LineReference
Neuropeptide FF (NPFF) hNPFFR2cAMP Inhibition39.81HEK293A
Neuropeptide FF (NPFF) hNPFFR2[3H]inositol phosphate (B84403) accumulation (Y7.33A mutant)33-
dNPA (Agonist) NPFF2cAMP Inhibition-Neuro 2A
1DMe (Agonist) rNPFF2cAMP Inhibition-SH-SY5Y

Visualizing NPFF2-R Signaling Pathways

To illustrate the complex signaling network of NPFF2-R, the following diagrams have been generated using the DOT language.

NPFF2R_Gi_Signaling cluster_membrane Plasma Membrane NPFF2R NPFF2-R G_protein Gi/o NPFF2R->G_protein Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Ligand NPFF / NPAF Ligand->NPFF2R Activation Downstream_Gi Downstream Cellular Effects cAMP->Downstream_Gi ATP ATP ATP->AC

Canonical NPFF2-R Gi/o Signaling Pathway.

NPFF2R_ERK_Signaling cluster_membrane Plasma Membrane NPFF2R NPFF2-R G_protein Gi/o NPFF2R->G_protein PKA PKA G_protein->PKA Activation NOS Nitric Oxide Synthase (NOS) G_protein->NOS Activation Ligand NPFF / NPAF Ligand->NPFF2R MEK MEK PKA->MEK Activation NOS->MEK Activation ERK ERK MEK->ERK Phosphorylation Downstream_ERK Neurite Outgrowth, Gene Expression, Cell Proliferation ERK->Downstream_ERK

NPFF2-R-Mediated ERK Activation Pathway.

NPFF2R_RhoA_Signaling cluster_membrane Plasma Membrane NPFF2R NPFF2-R Gq Gq NPFF2R->Gq RhoA RhoA Gq->RhoA Activation Ligand NPFF Ligand->NPFF2R ROCK ROCK RhoA->ROCK YAP YAP ROCK->YAP Activation Downstream_RhoA Cell Invasion, Migration, Anchorage-Independent Growth YAP->Downstream_RhoA

NPFF2-R Gq-RhoA-YAP Signaling in Cancer.

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol outlines a method for measuring the inhibition of forskolin-stimulated cAMP production in HEK293 or CHO cells stably expressing NPFF2-R.

  • Cell Culture: Seed HEK293 or CHO cells stably expressing NPFF2-R in a 96-well plate and culture overnight.

  • Assay Preparation: Wash the cells with a serum-free medium or assay buffer.

  • Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a defined period to prevent cAMP degradation.

  • Forskolin (B1673556) Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Ligand Treatment: Concurrently with forskolin, add increasing concentrations of the NPFF2-R agonist.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

  • Data Analysis: Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition). Plot the percentage of inhibition against the logarithm of the agonist concentration and use non-linear regression to determine the IC50 value.

ERK Phosphorylation Western Blot Assay

This protocol describes the detection of agonist-induced ERK1/2 phosphorylation in SH-SY5Y or Neuro 2A cells endogenously or recombinantly expressing NPFF2-R.

  • Cell Culture and Serum Starvation: Culture cells to near confluency. To minimize basal ERK phosphorylation, serum-starve the cells for 4-12 hours in a serum-free medium.

  • Ligand Stimulation: Stimulate the cells with the NPFF2-R agonist at the desired concentrations for various time points (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis: After stimulation, place the culture plates on ice, aspirate the medium, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Total ERK Control: To normalize for protein loading, strip the membrane and re-probe with a primary antibody that detects total ERK1/2.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Downstream Effects of NPFF2-R Signaling

The activation of NPFF2-R signaling pathways culminates in a diverse array of cellular and physiological responses:

  • Neuromodulation: NPFF2-R plays a significant role in pain modulation, often acting as an anti-opioid system. Its activation can lead to hyperalgesia through the upregulation of spinal inflammatory mediators like CGRP. It is also involved in the regulation of opioid tolerance and dependence.

  • Neuronal Plasticity: Activation of the ERK pathway by NPFF2-R has been shown to stimulate neurite outgrowth in neuronal cell lines, suggesting a role in neural regeneration and plasticity.

  • Cancer Progression: In hepatocellular carcinoma, NPFF2-R signaling via the RhoA/YAP pathway promotes cancer cell malignancy by increasing cell survival, invasion, and migration.

  • Neuroendocrine and Cardiovascular Regulation: The NPFF system, including NPFF2-R, is implicated in the central regulation of blood pressure and neuroendocrine functions.

  • Immune Modulation: NPFF2-R is expressed in immune cells, and its activation can modulate macrophage viability, suggesting a role in the immune system.

This technical guide provides a foundational understanding of NPFF2-R signaling. Further research is warranted to fully elucidate the intricate crosstalk between its various signaling branches and to explore the therapeutic potential of targeting this receptor in a range of pathological conditions.

References

The Dichotomous Role of NPFF2 Receptor Ligands in Modulating Morphine Analgesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous neuropeptide FF (NPFF) system, comprising the peptides NPFF and NPAF, and their cognate G protein-coupled receptors, NPFF1 and NPFF2, has emerged as a critical modulator of the endogenous opioid system. Of particular interest is the NPFF2 receptor, which plays a complex and often contradictory role in regulating the analgesic effects of morphine. Activation or inhibition of this receptor can either enhance or diminish morphine-induced analgesia, a phenomenon largely dependent on the site of action within the central nervous system. This technical guide provides an in-depth exploration of the interaction between NPFF2 receptor ligands and morphine analgesia, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this area.

Data Presentation: Quantitative Effects of NPFF2 Ligands on Morphine Analgesia

The following tables summarize the quantitative data on the interaction of various NPFF2 receptor ligands with the opioid system, particularly in the context of morphine analgesia.

Table 1: Binding Affinities of Ligands for NPFF Receptors

LigandReceptorCell LineRadioligandBinding Affinity (Kd or Ki)Reference
NPFFhNPFFR1CHO[125I]Y8Fa1.13 nM (Kd)
NPFFhNPFFR2CHO[125I]Y8Fa0.37 nM (Kd)
dNPAhNPFFR2CHO[125I]dNPA0.027 nM (Ki)
RF9hNPFF1/NPFF2CHONot SpecifiedPotent Antagonist

Table 2: In Vivo Effects of NPFF2 Ligands on Morphine-Induced Analgesia

LigandSpeciesRoute of AdministrationDoseAnalgesia TestEffect on Morphine AnalgesiaReference
NPFFMouseIntracerebroventricular (i.c.v.)10 nmolTail-flickAttenuation
1DMeRatIntrathecal (i.t.)Not SpecifiedTail-flickPotentiation
1DMeRatIntracerebroventricular (i.c.v.)Low DoseNot SpecifiedReduction
1DMeRatIntracerebroventricular (i.c.v.)High DoseNot SpecifiedPotentiation
dNPAMouseIntracerebroventricular (i.c.v.)Not SpecifiedNot SpecifiedReversal
RF9MouseIntracerebroventricular (i.c.v.)10 nmolTail-flickPrevention of NPFF-induced anti-morphine action
RF9RatChronic co-injection with heroinNot SpecifiedNot SpecifiedBlocks tolerance and hyperalgesia

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NPFF2-morphine interactions are provided below.

Tail-Flick Test

The tail-flick test is a common method to assess the analgesic efficacy of compounds by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.

  • Apparatus: A tail-flick apparatus with a radiant heat source (e.g., a high-intensity light beam) and a timer.

  • Procedure:

    • The animal (rat or mouse) is gently restrained, with its tail exposed to the heat source.

    • The timer is started simultaneously with the activation of the heat source.

    • The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • A baseline latency is measured before drug administration.

    • The test compound (e.g., an NPFF2 ligand) and/or morphine are administered via the desired route (e.g., i.c.v., i.t., i.p.).

    • Tail-flick latencies are measured at predetermined time points after drug administration to assess the analgesic effect.

Hot-Plate Test

The hot-plate test is another method to evaluate thermal nociception and the efficacy of centrally acting analgesics.

  • Apparatus: A hot-plate apparatus with a precisely controlled temperature surface, enclosed by a transparent cylinder to confine the animal.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 52-55°C).

    • The animal is placed on the heated surface, and a timer is started.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time is employed to prevent injury.

    • Baseline latency is determined before drug administration.

    • Following administration of the test compounds, the latency to respond is measured at various time points.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO cells expressing NPFF2 receptors).

    • A radiolabeled ligand (e.g., [125I]Y8Fa or [125I]dNPA).

    • Unlabeled competitor ligands.

    • Binding buffer and filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled competitor ligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [35S]GTPγS.

    • GDP.

    • Agonist and antagonist compounds.

    • Assay buffer.

  • Procedure:

    • Cell membranes are incubated with the test compound (agonist) in the presence of GDP and [35S]GTPγS.

    • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

    • The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.

    • The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

    • The potency (EC50) and efficacy (Emax) of the agonist can be determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

NPFF2_Morphine_Signaling cluster_NPFF2 NPFF2 Receptor Signaling cluster_MOR Mu-Opioid Receptor Signaling NPFF_Ligand NPFF/dNPA NPFFR2 NPFF2 Receptor NPFF_Ligand->NPFFR2 G_protein_NPFF Gαi/o or Gαs NPFFR2->G_protein_NPFF MOR Mu-Opioid Receptor NPFFR2->MOR Modulation AC_NPFF Adenylyl Cyclase G_protein_NPFF->AC_NPFF Inhibition (Gαi/o) Stimulation (Gαs) ERK ERK Phosphorylation G_protein_NPFF->ERK Activation cAMP_NPFF cAMP AC_NPFF->cAMP_NPFF Decrease or Increase Morphine Morphine Morphine->MOR MOR->NPFFR2 Modulation G_protein_MOR Gαi/o MOR->G_protein_MOR AC_MOR Adenylyl Cyclase G_protein_MOR->AC_MOR Inhibition Ca_Channel Ca2+ Channel G_protein_MOR->Ca_Channel Inhibition K_Channel K+ Channel G_protein_MOR->K_Channel Activation cAMP_MOR cAMP AC_MOR->cAMP_MOR Decrease Analgesia Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: NPFF2 and Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatize Animals to Handling and Test Environment Animal_Model->Acclimatization Baseline Measure Baseline Analgesia (Tail-Flick or Hot-Plate Test) Acclimatization->Baseline Drug_Admin Administer NPFF2 Ligand (Agonist or Antagonist) Baseline->Drug_Admin Morphine_Admin Administer Morphine Drug_Admin->Morphine_Admin Post_Treatment Measure Analgesic Response at Timed Intervals Morphine_Admin->Post_Treatment Data_Collection Collect Latency Data Post_Treatment->Data_Collection Comparison Compare Post-Treatment Latencies to Baseline and Control Groups Data_Collection->Comparison Conclusion Determine Modulatory Effect of NPFF2 Ligand on Morphine Analgesia Comparison->Conclusion

Caption: Workflow for Assessing NPFF2 Ligand Modulation.

Logical Relationship of Administration Route

Route_Dependent_Effects cluster_IT Intrathecal (Spinal) Administration cluster_ICV Intracerebroventricular (Supraspinal) Administration Morphine Morphine Administration IT_Effect Potentiation of Morphine Analgesia Morphine->IT_Effect ICV_Effect Attenuation/Reversal of Morphine Analgesia Morphine->ICV_Effect IT_Ligand NPFF2 Agonist (e.g., 1DMe) IT_Ligand->IT_Effect ICV_Ligand NPFF2 Agonist (e.g., 1DMe, dNPA) ICV_Ligand->ICV_Effect

Caption: Route-Dependent Modulation of Morphine Analgesia.

Conclusion

The NPFF2 receptor presents a compelling target for modulating morphine analgesia. However, its dichotomous role, mediating both potentiation and attenuation of opioid effects depending on the anatomical location, necessitates a nuanced approach to drug development. NPFF2 agonists administered spinally tend to enhance morphine's analgesic properties, while supraspinal administration often leads to an anti-opioid effect. Conversely, NPFF2 antagonists have shown promise in preventing opioid-induced tolerance and hyperalgesia. A thorough understanding of the distinct signaling cascades and functional outcomes associated with NPFF2 receptor modulation in different regions of the nervous system is paramount. The data, protocols, and visualizations provided in this guide offer a foundational resource for researchers and drug developers aiming to harness the therapeutic potential of targeting the NPFF2 receptor to improve pain management strategies and mitigate the undesirable side effects of chronic opioid therapy.

Unraveling the Expression and Localization of NPFF2 Receptor Ligand 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, tissue localization, and signaling pathways of the Neuropeptide FF Receptor 2 (NPFF2-R), also known as NPFFR2. Understanding the precise distribution and functional context of this G-protein coupled receptor is paramount for advancing research and developing targeted therapeutics in areas such as pain modulation, opioid signaling, and metabolic regulation.

Quantitative Expression Analysis of NPFFR2

The expression of NPFFR2 has been quantified at the mRNA level across a range of human and rodent tissues. The following tables summarize the relative abundance of NPFFR2 mRNA, providing a valuable reference for tissue-specific targeting and functional studies.

Data Presentation: Relative mRNA Expression of NPFFR2

The data presented below is compiled from studies utilizing quantitative RT-PCR. Expression levels are shown as a percentage of the tissue with the highest detected level of NPFFR2 mRNA.

Table 1: Relative NPFFR2 mRNA Expression in Human Tissues [1]

TissueRelative mRNA Expression (%)
Placenta100
Spleen4
Whole Brain8
Thalamus2
Substantia Nigra1
Spinal Cord1
Skeletal Muscle1
StomachTrace

Table 2: Relative NPFFR2 mRNA Expression in Rat Tissues [1]

TissueRelative mRNA Expression (%)
Spinal Cord100
Substantia Nigra67
Heart34
Whole Brain24
Thalamus15
Stomach14
SpleenTrace
Skeletal MuscleTrace
Hypothalamus24

Note: "Trace" indicates a detectable but very low level of expression. "N/A" signifies that the tissue was not evaluated in the cited study.[1]

While comprehensive quantitative protein data is limited, resources like the Human Protein Atlas indicate NPFFR2 protein is localized to the plasma membrane and actin filaments.[2] Studies have also shown increased NPFFR2 expression in certain pathological conditions, such as a 75% increase in hepatocellular carcinoma tissues compared to adjacent non-tumorous tissues.[3]

NPFFR2 Signaling Pathways

NPFFR2 is a versatile receptor capable of coupling to different G-protein subtypes, leading to the activation of multiple downstream signaling cascades. The primary signaling mechanism involves the modulation of adenylyl cyclase activity.

NPFFR2_Signaling_Pathway NPFF_Ligand NPFF_Ligand NPFFR2 NPFFR2 NPFF_Ligand->NPFFR2 Binds to G_protein_complex G_protein_complex NPFFR2->G_protein_complex Activates AC AC G_protein_complex->AC Gαi/o inhibits Gαs activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ATP ATP MAPK_ERK MAPK_ERK PKA->MAPK_ERK Activates Cellular_Response Cellular_Response MAPK_ERK->Cellular_Response Leads to

NPFFR2 primarily couples to inhibitory Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, in certain tissues like the mouse cerebellum, olfactory bulb, and spinal cord, NPFFR2 can also couple to stimulatory Gαs proteins, resulting in the stimulation of adenylyl cyclase. The modulation of cAMP levels influences the activity of Protein Kinase A (PKA) and can impact downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols for NPFFR2 Localization

Accurate determination of NPFFR2 expression and localization in tissues is critical for its study. Immunohistochemistry (IHC) for protein detection and in situ hybridization (ISH) for mRNA detection are the primary methods employed.

Immunohistochemistry (IHC) Protocol for NPFFR2

This protocol provides a general framework for the detection of NPFFR2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 changes for 5 minutes each.
  • Immerse slides in 100% Ethanol (B145695): 2 changes for 3 minutes each.
  • Immerse slides in 95% Ethanol: 1 change for 3 minutes.
  • Immerse slides in 70% Ethanol: 1 change for 3 minutes.
  • Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval:

  • Pre-heat Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.
  • Immerse slides in the heated buffer and incubate for 20-30 minutes.
  • Allow slides to cool in the buffer for 20 minutes at room temperature.

3. Blocking:

  • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
  • Rinse with Wash Buffer (e.g., PBS with 0.1% Tween-20).
  • Apply Blocking Buffer (e.g., 5% Normal Goat Serum in PBST) and incubate for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary anti-NPFFR2 antibody in Blocking Buffer to the recommended concentration.
  • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

  • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
  • Apply a biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG) and incubate for 30-60 minutes at room temperature.
  • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.
  • Apply Avidin-Biotin Complex (ABC) reagent and incubate for 30 minutes.
  • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

6. Chromogen Development:

  • Apply a chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
  • Stop the reaction by immersing the slides in deionized water.

7. Counterstaining, Dehydration, and Mounting:

  • Counterstain with Hematoxylin.
  • Dehydrate the slides through a graded series of ethanol and xylene.
  • Mount with a permanent mounting medium.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-NPFFR2) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (ABC-HRP & DAB) SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

In Situ Hybridization (ISH) Protocol for NPFFR2 mRNA

This protocol provides a general guideline for the detection of NPFFR2 mRNA in tissue sections using digoxigenin (B1670575) (DIG)-labeled RNA probes.

1. Probe Preparation:

  • Synthesize a DIG-labeled antisense RNA probe complementary to the NPFFR2 mRNA sequence. A sense probe should be used as a negative control.

2. Tissue Preparation:

  • For FFPE sections, perform deparaffinization and rehydration as described in the IHC protocol.
  • Treat sections with Proteinase K to improve probe penetration. The concentration and incubation time should be optimized for the specific tissue type.

3. Hybridization:

  • Pre-hybridize sections in hybridization buffer for at least 1 hour at the determined hybridization temperature (typically 55-65°C).
  • Denature the DIG-labeled probe by heating to 95°C for 2 minutes and then immediately placing on ice.
  • Apply the denatured probe to the sections and incubate overnight in a humidified chamber at the hybridization temperature.

4. Post-Hybridization Washes:

  • Perform a series of stringent washes with SSC buffer at the hybridization temperature to remove non-specifically bound probe.

5. Immunological Detection:

  • Block non-specific binding sites with a blocking solution (e.g., 2% BSA in MABT).
  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP) for 1-2 hours at room temperature.
  • Wash extensively with MABT.

6. Signal Development:

  • Equilibrate sections in a detection buffer (e.g., NTMT).
  • Apply a chromogenic substrate (e.g., NBT/BCIP for AP) and allow the color to develop in the dark.

7. Stopping, Counterstaining, and Mounting:

  • Stop the reaction by washing with PBS.
  • Optionally, counterstain with a nuclear stain.
  • Dehydrate and mount the slides.

ISH_Workflow Start Tissue Section TissuePrep Tissue Preparation (Deparaffinization, Proteinase K) Start->TissuePrep Hybridization Hybridization with DIG-labeled Probe TissuePrep->Hybridization Washes Post-Hybridization Washes Hybridization->Washes Blocking Blocking Washes->Blocking AntibodyInc Anti-DIG Antibody Incubation Blocking->AntibodyInc Detection Signal Detection (NBT/BCIP) AntibodyInc->Detection Mounting Counterstaining & Mounting Detection->Mounting Analysis Microscopic Analysis Mounting->Analysis

This technical guide serves as a foundational resource for researchers investigating the role of NPFFR2. The provided data on expression, localization, and signaling, coupled with detailed experimental protocols, will facilitate further exploration of this important therapeutic target.

References

Methodological & Application

Application Notes and Protocols: NPFF2-R Ligand 1 Binding Assay for Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay for the Neuropeptide FF receptor 2 (NPFF2-R) using cultured cells expressing the receptor. This document includes a summary of binding data for various ligands, a comprehensive experimental procedure, and diagrams of the experimental workflow and associated signaling pathway.

Data Presentation

The following table summarizes the binding affinities of various ligands to the human NPFF2 receptor. The data is derived from competitive binding assays using a suitable radioligand, such as [¹²⁵I]-EYF, with membranes from CHO cells stably expressing the human NPFF2 receptor.

LigandKᵢ (nM)
Human NPAF0.22
SQA-NPFF0.29
NPFF0.30
1DMe0.31
EYW-NPSF0.32
QFW-NPSF0.35
Met-enk-RF-NH₂3.25
FMRF-NH₂10.5
NPSF12.1

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound ("Ligand 1") for the NPFF2 receptor expressed in cultured cells.

Materials
  • Cell Culture: CHO or HEK293 cells stably expressing the human NPFF2 receptor.

  • Radioligand: A suitable radiolabeled ligand that binds to NPFF2-R with high affinity and specificity (e.g., [¹²⁵I]-EYF).

  • Test Compound (Ligand 1): Unlabeled ligand for which the binding affinity is to be determined (e.g., Human NPAF).

  • Buffers and Reagents:

    • Cell culture medium (e.g., DMEM/F-12)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • 0.3% Polyethylenimine (PEI) solution

    • Scintillation fluid

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Centrifuge (refrigerated)

    • Homogenizer (e.g., Dounce or Potter-Elvehjem)

    • 96-well microplates

    • Glass fiber filters (e.g., GF/C)

    • Vacuum filtration manifold (cell harvester)

    • Scintillation counter

    • Protein assay kit (e.g., BCA assay)

Methods

1. Cell Culture and Membrane Preparation

  • Culture CHO or HEK293 cells expressing the NPFF2 receptor to approximately 80-90% confluency.

  • Wash the cells with ice-cold PBS and harvest them by scraping.

  • Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Store the membrane preparations in aliquots at -80°C until use.

2. Radioligand Binding Assay (Competitive Binding)

  • Pre-soak the glass fiber filters in 0.3% PEI for at least 30 minutes.

  • In a 96-well microplate, set up the following assay conditions in triplicate:

    • Total Binding: Assay Buffer + Radioligand + Membrane preparation.

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + High concentration of unlabeled NPFF (e.g., 1 µM) + Membrane preparation.

    • Competitive Binding: Assay Buffer + Radioligand + Serial dilutions of the test compound (Ligand 1) + Membrane preparation.

  • Add a constant concentration of the radioligand (typically at its Kd value) to all wells except the blanks.

  • Add increasing concentrations of the test compound (Ligand 1) to the competitive binding wells.

  • Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well) to all wells.

  • Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials containing scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the test compound (Ligand 1).

  • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) for the test compound using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the NPFF2 receptor.

Visualizations

NPFF2 Receptor Signaling Pathway

The NPFF2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon ligand binding, the receptor activates downstream signaling cascades, leading to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

NPFF2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand NPFF/Ligand 1 NPFF2R NPFF2-R Ligand->NPFF2R binds G_protein Gi/o Protein (αβγ) NPFF2R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ras Ras G_beta_gamma->Ras activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK_n ERK ERK->ERK_n Transcription Gene Transcription ERK_n->Transcription regulates

Caption: NPFF2-R signaling pathway.

Experimental Workflow for NPFF2-R Ligand 1 Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay protocol.

Binding_Assay_Workflow start Start cell_culture Culture NPFF2-R Expressing Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep protein_assay Determine Protein Concentration membrane_prep->protein_assay assay_setup Set up 96-well Plate: Total, NSB, Competition protein_assay->assay_setup incubation Incubate with Radioligand and Ligand 1 assay_setup->incubation filtration Vacuum Filtration to Separate Bound/Free incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis: Calculate IC50 and Ki counting->data_analysis end End data_analysis->end

Caption: Workflow for NPFF2-R competitive binding assay.

Application Notes: In Vitro Functional Assays for NPFF2 Receptor Ligand 1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Neuropeptide FF receptor 2 (NPFF2-R), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including pain modulation, cardiovascular regulation, and opioid system regulation.[1][2] It is primarily activated by endogenous RF-amide peptides like Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF).[1][2] Characterizing the functional activity of novel ligands, such as "Ligand 1," is crucial for drug discovery and understanding their therapeutic potential.

NPFF2-R is known to couple to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, NPFF2-R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Some GPCRs can also couple to Gαq proteins, resulting in the mobilization of intracellular calcium. These downstream signaling events provide robust readouts for quantifying ligand activity.

These application notes provide detailed protocols for a panel of in vitro functional assays to characterize the activity of a test ligand ("Ligand 1") at the NPFF2 receptor. The assays covered include Radioligand Binding, cAMP measurement, ERK1/2 phosphorylation, and Calcium Mobilization.

NPFF2 Receptor Signaling Pathways

Activation of the NPFF2 receptor by a ligand initiates a cascade of intracellular events. The primary pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, reducing cAMP production. The receptor can also signal through Gβγ subunits or other G proteins to activate the MAPK/ERK pathway.

NPFF2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand 1 Receptor NPFF2-R Ligand->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Cascade MAPK Cascade (Raf/MEK) G_protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC ERK ERK1/2 MAPK_Cascade->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates Response Cellular Response (e.g., Gene Transcription) pERK->Response Regulates

Caption: NPFF2 receptor signaling cascade.

Radioligand Binding Assay

Principle

Radioligand binding assays are used to determine the affinity (Ki) of a test ligand for the NPFF2 receptor. This is achieved through a competition assay where the unlabeled test ligand ("Ligand 1") competes with a known radiolabeled ligand (e.g., [¹²⁵I]-EYF or [³H]-NPVF) for binding to the receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test ligand.

Data Presentation: Example Binding Affinities

The following table presents known binding affinities of various ligands for the human NPFF2 receptor, which can serve as a reference.

LigandKᵢ (nM)
Human NPAF0.22
SQA-NPFF0.29
NPFF0.30
1DMe0.31
EYW-NPSF0.32
QFW-NPSF0.35

Data Presentation: Template for Ligand 1

Assay TypeRadioligand UsedTest CompoundKᵢ (nM)
Competition Binding[¹²⁵I]-EYFLigand 1User Data
Experimental Protocol

Workflow: Radioligand Binding Assay

Binding_Workflow A Prepare Membranes from NPFF2-R expressing cells B Incubate Membranes with Radioligand and varying concentrations of Ligand 1 A->B C Separate Bound from Free Radioligand via Rapid Vacuum Filtration B->C D Quantify Radioactivity on filters using a Scintillation Counter C->D E Data Analysis: Calculate Ki from IC50 using Cheng-Prusoff D->E

Caption: Workflow for a radioligand competition binding assay.

A. Membrane Preparation

  • Culture CHO or HEK293 cells stably expressing the human NPFF2 receptor.

  • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Pellet cells by centrifugation (1000 x g, 15 min, 4°C).

  • Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a tissue grinder or sonicator.

  • Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in binding buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

B. Competition Binding Assay (Filtration Method)

  • Assay Setup : In a 96-well plate, add the following components in a final volume of 250-500 µL:

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA).

    • NPFF2-R cell membranes (e.g., 2-5 µg of protein).

    • Radioligand (e.g., [¹²⁵I]-EYF) at a concentration near its Kd value (e.g., 0.06 nM).

    • Serial dilutions of "Ligand 1" (e.g., from 1 pM to 10 µM).

    • For total binding, add vehicle instead of Ligand 1.

    • For non-specific binding, add a high concentration of an unlabeled NPFF ligand (e.g., 1 µM NPFF).

  • Incubation : Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.

  • Filtration : Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Washing : Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting : Dry the filters and measure the trapped radioactivity using a gamma or beta scintillation counter.

C. Data Analysis

  • Plot the percentage of specific binding against the log concentration of "Ligand 1".

  • Fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of Ligand 1 that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Principle

Since NPFF2-R is a Gαi-coupled receptor, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, intracellular cAMP levels are first stimulated using an agent like forskolin (B1673556). The ability of "Ligand 1" to reduce this stimulated cAMP level is then quantified. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor).

Data Presentation: Template for Ligand 1

Assay TypeReadoutTest CompoundPotency (IC50, nM)Efficacy (% Inhibition of Forskolin Response)
cAMP InhibitionHTRFLigand 1 (Agonist)User DataUser Data
cAMP InhibitionHTRFLigand 1 (Antagonist vs. NPFF)User DataUser Data
Experimental Protocol

Workflow: cAMP Inhibition Assay

cAMP_Workflow A Seed NPFF2-R expressing cells in a 384-well plate B Pre-incubate cells with varying concentrations of Ligand 1 A->B C Stimulate cells with Forskolin (and agonist for antagonist mode) B->C D Incubate to allow cAMP modulation C->D E Lyse cells and add cAMP detection reagents (e.g., HTRF) D->E F Read plate on a compatible reader and analyze data E->F

Caption: Workflow for a Gαi-coupled receptor cAMP assay.

A. Cell Preparation

  • Use HEK293 or CHO cells stably expressing the NPFF2 receptor.

  • Seed cells into 384-well white assay plates at an optimized density and culture overnight.

B. Agonist Mode Protocol (HTRF)

  • Prepare serial dilutions of "Ligand 1" in stimulation buffer.

  • Aspirate the culture medium from the cells.

  • Add the diluted "Ligand 1" to the wells. For control wells, add buffer only.

  • Immediately add forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM) to all wells except the basal control.

  • Incubate the plate at room temperature for 30 minutes.

  • Add the HTRF detection reagents (e.g., cAMP-d2 followed by anti-cAMP-Cryptate) according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader (e.g., measuring emission at 665 nm and 620 nm).

C. Antagonist Mode Protocol

  • The protocol is similar to the agonist assay with a key modification.

  • Pre-incubate the cells with serial dilutions of the potential antagonist ("Ligand 1") for 15-30 minutes.

  • Add a fixed concentration of a known NPFF2-R agonist (e.g., NPFF at its EC80 concentration) along with forskolin to all wells.

  • Proceed with the cAMP detection and reading steps as described above.

D. Data Analysis

  • Calculate the HTRF ratio (e.g., [Em665/Em620] * 10,000).

  • For Agonist Mode : Plot the HTRF ratio against the log concentration of "Ligand 1". Fit the data to a four-parameter logistic equation to determine the IC50 (potency) and the maximal inhibition (efficacy).

  • For Antagonist Mode : Plot the HTRF ratio against the log concentration of "Ligand 1" to determine the IC50, from which the antagonist constant (Kb) can be calculated.

ERK1/2 Phosphorylation Assay

Principle

ERK1/2 phosphorylation is a downstream signaling event for many GPCRs, including those coupled to Gαi and Gαq. Measuring the increase in phosphorylated ERK (p-ERK) serves as an integrated readout of receptor activation. This assay can detect responses from multiple G protein coupling pathways and is a valuable alternative to second messenger assays.

Data Presentation: Template for Ligand 1

Assay TypeReadoutTest CompoundPotency (EC50, nM)Efficacy (% of Control Agonist)
p-ERK ActivationAlphaScreenLigand 1 (Agonist)User DataUser Data
Experimental Protocol

Workflow: ERK Phosphorylation Assay

ERK_Workflow A Seed NPFF2-R expressing cells and serum-starve overnight B Stimulate cells with varying concentrations of Ligand 1 for a short duration (e.g., 5-10 min) A->B C Lyse cells immediately with provided lysis buffer B->C D Transfer lysate to assay plate C->D E Add p-ERK detection reagents (e.g., AlphaScreen Acceptor and Donor beads) D->E F Incubate in the dark and read on an AlphaScreen- compatible reader E->F

Caption: Workflow for an AlphaScreen SureFire p-ERK assay.

A. Cell Preparation

  • Seed NPFF2-R expressing cells in a 96- or 384-well plate.

  • Once confluent, replace the growth medium with a serum-free medium and incubate for 4-18 hours (serum starvation) to reduce basal p-ERK levels.

B. AlphaScreen SureFire® Assay Protocol

  • Prepare serial dilutions of "Ligand 1" in assay buffer.

  • Aspirate the serum-free medium and add the ligand dilutions to the cells.

  • Incubate at 37°C for the optimal stimulation time (typically 5-10 minutes, which should be determined empirically).

  • Aspirate the stimulation medium and immediately add lysis buffer to stop the reaction and lyse the cells.

  • Agitate the plate for 10-15 minutes at room temperature.

  • Transfer a small volume of the cell lysate to a 384-well ProxiPlate.

  • Add the detection reagent mixture, which contains AlphaScreen Acceptor beads conjugated to an anti-p-ERK antibody and Donor beads.

  • Seal the plate, incubate for 2 hours at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

C. Data Analysis

  • Plot the AlphaScreen signal against the log concentration of "Ligand 1".

  • Fit the data using a nonlinear regression model to determine the EC50 (potency) and Emax (efficacy) values.

Calcium Mobilization Assay

Principle

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, typically associated with Gαq protein coupling. While NPFF2-R is primarily Gαi-coupled, it may also couple to Gαq or promiscuous G-proteins (like Gα16, if co-expressed) to elicit a calcium response. The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) that exhibits increased fluorescence upon binding to Ca²⁺.

Data Presentation: Template for Ligand 1

Assay TypeReadoutTest CompoundPotency (EC50, nM)Efficacy (Max Relative Fluorescence Units)
Calcium MobilizationFluorescenceLigand 1 (Agonist)User DataUser Data
Experimental Protocol

Workflow: Calcium Mobilization Assay

Calcium_Workflow A Seed NPFF2-R expressing cells in a black-walled, clear-bottom 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Place assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) B->C D Establish a stable baseline fluorescence reading C->D E Inject Ligand 1 at varying concentrations and immediately monitor fluorescence change D->E F Data Analysis: Calculate EC50 from dose-response curve E->F

Caption: Workflow for a fluorescence-based calcium mobilization assay.

A. Cell Preparation and Dye Loading

  • Seed NPFF2-R expressing cells (or cells co-transfected with Gα16) into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 5 Assay Kit) and an anion transport inhibitor like probenecid, if required by the cell line.

  • Aspirate the culture medium and add the dye loading buffer to each well.

  • Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

B. Fluorescence Measurement

  • Prepare a source plate containing serial dilutions of "Ligand 1" at a higher concentration (e.g., 5x) than the final desired concentration.

  • Place both the cell plate and the source plate into a kinetic fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®).

  • The instrument will first measure the basal fluorescence of the cells for a short period (e.g., 15-20 seconds).

  • The instrument then automatically injects the ligand from the source plate into the cell plate and continues to monitor the fluorescence intensity in real-time for 1-3 minutes to capture the transient calcium peak.

C. Data Analysis

  • The response is typically measured as the peak fluorescence intensity minus the basal fluorescence.

  • Plot the response against the log concentration of "Ligand 1".

  • Fit the dose-response curve with a four-parameter logistic equation to determine the EC50 and Emax values.

References

Application Notes and Protocols for Cell-Based Assays to Measure NPFF2-R Ligand Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Neuropeptide FF receptor 2 (NPFF2-R), a G protein-coupled receptor (GPCR), plays a significant role in various physiological processes, including pain modulation, opioid system regulation, and cardiovascular function.[1][2][3] As a therapeutic target, it is crucial to accurately determine the efficacy of potential ligands. This document provides detailed protocols for key cell-based assays designed to measure the efficacy of NPFF2-R ligands, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

NPFF2-R Signaling Pathways

NPFF2-R is known to couple with multiple G protein subtypes, leading to the activation of various downstream signaling cascades. The primary signaling pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Additionally, NPFF2-R can couple to Gαs and Gαq proteins. Activation of the receptor has also been shown to stimulate the ERK signaling pathway and modulate intracellular calcium levels.

NPFF2_R_Signaling_Pathway cluster_cytosol Cytosol Ligand NPFF2-R Ligand NPFF2_R NPFF2-R Ligand->NPFF2_R G_protein Gαi/o NPFF2_R->G_protein Activation PLC Phospholipase C NPFF2_R->PLC Activation ERK_pathway ERK Pathway NPFF2_R->ERK_pathway Activation Beta_Arrestin β-Arrestin NPFF2_R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ca2 [Ca²⁺]i PLC->Ca2 Mobilization Neurite_outgrowth Neurite Outgrowth ERK_pathway->Neurite_outgrowth Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization ATP ATP ATP->AC

Caption: NPFF2-R Signaling Pathways.

Experimental Protocols

A general workflow for assessing NPFF2-R ligand efficacy involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_workflow General Experimental Workflow Cell_Culture 1. Cell Culture (e.g., CHO, HEK293 expressing NPFF2-R) Cell_Seeding 2. Cell Seeding (e.g., 96-well plate) Cell_Culture->Cell_Seeding Ligand_Treatment 3. Ligand Treatment (Dose-response concentrations) Cell_Seeding->Ligand_Treatment Assay_Execution 4. Assay Execution (e.g., cAMP, Ca²⁺, β-Arrestin) Ligand_Treatment->Assay_Execution Data_Acquisition 5. Data Acquisition (e.g., Luminescence, Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis 6. Data Analysis (EC₅₀/IC₅₀ determination) Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow.

cAMP Accumulation Assay

This assay measures the ability of a ligand to inhibit the production of cAMP, which is a key second messenger in the NPFF2-R signaling pathway.

Materials:

  • CHO or HEK293 cells stably expressing human NPFF2-R

  • Cell culture medium

  • 96-well plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Forskolin (B1673556)

  • Test ligands

  • cAMP assay kit (e.g., HTRF, AlphaScreen)

Protocol:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing NPFF2-R in the appropriate medium.

  • Cell Seeding: Seed the cells into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test ligand.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control to stimulate cAMP production.

    • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.

  • Data Analysis:

    • Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the ligand concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon ligand binding to NPFF2-R, typically coupled to Gαq.

Materials:

  • Cells expressing NPFF2-R (e.g., SH-SY5Y)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Test ligands

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 1 hour).

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject the test ligand at various concentrations.

    • Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated NPFF2-R, a key event in receptor desensitization and signaling.

Materials:

  • Cells co-expressing NPFF2-R tagged with a reporter fragment and β-arrestin tagged with a complementary reporter fragment (e.g., DiscoverX PathHunter cells).

  • Cell culture medium

  • White, solid-bottom 96-well plates

  • Test ligands

  • Detection reagents for the specific reporter system (e.g., chemiluminescent substrate)

Protocol:

  • Cell Seeding: Seed the engineered cells into a white, solid-bottom 96-well plate and culture overnight.

  • Ligand Addition: Add the test ligands at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow the signal to develop.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation

Quantitative data from the various assays should be summarized in a clear and structured table to facilitate comparison of ligand efficacies.

LigandAssay TypeCell LineParameterValue (nM)Reference
Human NPAFRadioligand BindingCHOKᵢ0.22
NPFFRadioligand BindingCHOKᵢ (NPFFR1)2.82
NPFFRadioligand BindingCHOKᵢ (NPFFR2)--
GR231118Radioligand BindingCHOKᵢ50 - 70
BIBP3226Radioligand BindingCHOKᵢ-
CCL20Calcium MobilizationRBL-2H3-HexB-CCR6EC₅₀10.72

Note: The table includes example data and should be populated with specific experimental results.

Logical Relationships of Assays

Different assays provide insights into different aspects of ligand-receptor interaction and subsequent cellular responses.

Assay_Logic cluster_assays Assay Types and Measured Parameters cluster_parameters Efficacy and Potency Parameters Binding_Assay Radioligand Binding Assay Ki Kᵢ (Binding Affinity) Binding_Assay->Ki cAMP_Assay cAMP Assay IC50 IC₅₀ (Inhibitory Potency) cAMP_Assay->IC50 Calcium_Assay Calcium Mobilization Assay EC50 EC₅₀ (Agonist Potency) Calcium_Assay->EC50 Arrestin_Assay β-Arrestin Recruitment Assay Arrestin_Assay->EC50

Caption: Assay Logic and Parameters.

References

Application Notes and Protocols for the Synthesis and Purification of a Representative NPFF2-R Agonist

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of a representative non-peptidic agonist for the Neuropeptide FF receptor 2 (NPFF2-R), referred to herein as Ligand 1 . This document outlines the relevant signaling pathways, experimental protocols, and quantitative data to facilitate the development of novel NPFF2-R targeted therapeutics.

NPFF2 Receptor Signaling Pathways

The Neuropeptide FF receptor 2 (NPFF2-R) is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[1][2] Activation of NPFF2-R by an agonist like Ligand 1 initiates a cascade of intracellular events, leading to the modulation of various physiological processes, including pain, opioid tolerance, and cardiovascular function.[3] The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, NPFF2-R activation can influence other downstream effectors, such as the ERK signaling pathway and NF-κB signaling pathway.[4]

NPFF2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand1 Ligand 1 (Agonist) NPFF2R NPFF2-R Ligand1->NPFF2R Binds to G_protein Gαi/o Protein NPFF2R->G_protein Activates ERK ERK NPFF2R->ERK Activates NFkB NF-κB NPFF2R->NFkB Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Neurite Neurite Outgrowth ERK->Neurite Promotes Immune Immune Modulation NFkB->Immune Modulates

Caption: NPFF2 Receptor Signaling Pathway.

Synthesis and Purification of Ligand 1 (A Representative Aryliminoguanidine Agonist)

The synthesis of non-peptidic NPFF2-R agonists, such as the aryliminoguanidine class of compounds, offers an alternative to peptide-based ligands with potentially improved pharmacokinetic properties. The following is a representative protocol for the synthesis and purification of such a compound, designated as Ligand 1.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (e.g., Substituted Aniline (B41778), Cyanamide) B Reaction Mixture A->B Reaction C Crude Product B->C Work-up D Chromatography (e.g., HPLC) C->D Injection E Pure Ligand 1 Fractions D->E Fraction Collection F Characterization (e.g., NMR, MS) E->F Analysis G Purity Assessment (e.g., HPLC-MS) E->G Purity Check H Final Product: Ligand 1 F->H G->H

Caption: General workflow for the synthesis and purification of Ligand 1.

Experimental Protocol: Synthesis of a Representative Aryliminoguanidine

This protocol is a generalized procedure based on the synthesis of aryliminoguanidine derivatives.

Materials:

  • Substituted aniline derivative

  • Cyanamide (B42294)

  • Appropriate solvent (e.g., ethanol, isopropanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the substituted aniline derivative in the chosen solvent.

  • Add an equimolar amount of cyanamide to the solution.

  • Acidify the reaction mixture with HCl and heat under reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a NaOH solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude Ligand 1

  • HPLC system with a suitable preparative column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)

Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Filter the solution to remove any particulate matter.

  • Inject the sample onto the HPLC column.

  • Run a gradient elution method to separate the desired product from impurities.

  • Collect fractions corresponding to the product peak.

  • Combine the pure fractions and evaporate the solvent to yield the purified Ligand 1.

Quantitative Data

The following tables summarize key quantitative data for representative NPFF2-R ligands.

Table 1: Binding Affinities of Ligands at NPFF2 Receptor

LigandReceptorAssay TypeRadiolabeled LigandKi (nM)Cell LineReference
Human NPAFNPFFR2Radioligand Binding[125I]-EYF0.22CHO
NPFFNPFFR2Radioligand Binding[125I]-EYF0.30CHO
SQA-NPFFNPFFR2Radioligand Binding[125I]-EYF0.29CHO
1DMeNPFFR2Radioligand Binding[125I]-EYF0.31CHO

Table 2: Functional Activity of Agonists at NPFF2 Receptor

AgonistAssay TypeParameterValueCell LineReference
hNPSFcAMP AssayEC50~1 nMHEK293
NPFFcAMP AssayEC50~10 nMHEK293
NPAFcAMP AssayEC50~1 nMHEK293
Aryliminoguanidine 1R-SATEC505.3 nMCHO
Aryliminoguanidine 3R-SATEC501.8 nMCHO

Protocols for In Vitro Characterization

Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from CHO cells stably expressing the NPFF2 receptor.

Materials:

  • CHO cells expressing NPFF2-R

  • Phosphate-Buffered Saline (PBS)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease inhibitors

  • Tissue grinder or sonicator

  • High-speed centrifuge

Procedure:

  • Harvest cultured cells by scraping into ice-cold PBS.

  • Centrifuge the cell suspension at 1000 x g for 15 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the cell suspension using a tissue grinder or sonicator.

  • Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of binding buffer.

  • Determine the protein concentration and store the membrane preparations at -80°C until use.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., Ligand 1) to displace a radiolabeled ligand from the NPFF2 receptor, allowing for the determination of the inhibitory constant (Ki).

Materials:

  • Cell membranes expressing NPFF2-R

  • Radiolabeled ligand (e.g., [125I]-EYF)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA

  • Non-labeled competitor (Ligand 1) at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the competitor (Ligand 1).

  • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data by plotting the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

References

radiolabeling of NPFF2-R ligand 1 for receptor binding studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Radiolabeling of an NPFF2-R Ligand for Receptor Binding Studies

Introduction

The Neuropeptide FF Receptor 2 (NPFF2-R), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and feeding behavior.[1][2][3] It is activated by endogenous RF-amide peptides such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF).[1][4] Given its therapeutic potential, characterizing the binding of novel ligands to NPFF2-R is a critical step in drug discovery.

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and a receptor. These assays require a high-affinity radiolabeled ligand to act as a tracer. This document provides detailed protocols for the radioiodination of a model NPFF2-R peptide ligand, referred to as "Ligand 1," and its subsequent use in saturation and competition receptor binding studies. For the purpose of these protocols, "Ligand 1" is defined as a synthetic peptide analog of an endogenous NPFF peptide containing a tyrosine residue, which is amenable to iodination with Iodine-125 (¹²⁵I).

Data Presentation: NPFF2 Receptor Binding Parameters

Quantitative data from radioligand binding studies are essential for comparing the affinities of different compounds. The following tables summarize binding parameters for known radioligands and unlabeled ligands at the human NPFF2 receptor, typically expressed in recombinant cell lines like Chinese Hamster Ovary (CHO) cells.

Table 1: Saturation Binding Parameters for Radioligands at the Human NPFF2 Receptor

RadioligandKd (nM)Bmax (pmol/mg protein)Cell LineReference
[¹²⁵I]-EYF0.060.497CHO
[³H]-EYF0.5416CHO

Kd (Dissociation Constant): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates higher affinity. Bmax (Maximum Binding Capacity): Represents the total number of receptors in the sample.

Table 2: Binding Affinities (Ki) of Unlabeled Ligands at the Human NPFF2 Receptor

Unlabeled LigandKi (nM)Reference
Human NPAF0.22
SQA-NPFF0.29
NPFF0.30
1DMe0.31
EYW-NPSF0.32
QFW-NPSF0.35
Met-enk-RF-NH₂3.25
FMRF-NH₂10.5
NPSF12.1

Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. It is a measure of the ligand's binding affinity.

NPFF2 Receptor Signaling Pathway

NPFF2-R primarily couples to inhibitory G proteins (Gαi/o). Ligand binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of the NPFF2 receptor can also stimulate the ERK signaling pathway, which is involved in processes like neurite outgrowth.

NPFF2_Signaling_Pathway cluster_membrane Plasma Membrane NPFF2 NPFF2-R G_protein Gαi/oβγ NPFF2->G_protein Activates ERK ERK Activation NPFF2->ERK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ligand NPFF Ligand (e.g., Ligand 1) Ligand->NPFF2 Binds ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC Response Cellular Response (e.g., Neurite Outgrowth) cAMP->Response Downstream effects ERK->Response Experimental_Workflow cluster_ligand_prep Radioligand Preparation cluster_receptor_prep Receptor Preparation cluster_assay Binding Assay radiolabeling 1. Radiolabeling (¹²⁵I + Ligand 1) purification 2. HPLC Purification radiolabeling->purification qc 3. Quality Control (Specific Activity) purification->qc incubation 1. Incubation (Membranes + Radioligand +/- Competitor) qc->incubation cell_culture 1. Cell Culture (NPFF2-R expressing) homogenization 2. Homogenization cell_culture->homogenization centrifugation 3. Membrane Isolation homogenization->centrifugation centrifugation->incubation filtration 2. Filtration (Separate Bound/Free) incubation->filtration counting 3. Gamma Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

References

Application Notes: Assessing NPFF2 Receptor Agonism using a GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide FF receptor 2 (NPFF2-R), a G protein-coupled receptor (GPCR), is a key player in a variety of physiological processes, including pain modulation, opioid system regulation, and cardiovascular function. As a therapeutic target, the identification and characterization of novel ligands that modulate NPFF2-R activity are of significant interest. The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures the activation of G proteins upon ligand binding to a GPCR. This document provides a detailed protocol and application notes for utilizing the [³⁵S]GTPγS binding assay to assess the agonistic properties of Ligand 1 at the NPFF2 receptor.

Principle of the Assay

The NPFF2 receptor is known to couple to inhibitory G proteins (Gαi/o) and can also associate with stimulatory G proteins (Gαs).[1] Agonist binding to NPFF2-R induces a conformational change in the receptor, which in turn catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate their respective downstream effectors.

The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS.[2] When an agonist stimulates the receptor, the G protein is activated, and [³⁵S]GTPγS binds to the Gα subunit. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, the G protein remains in its active state, and the radiolabel accumulates.[2] The amount of incorporated [³⁵S]GTPγS is directly proportional to the extent of G protein activation and, therefore, the agonistic activity of the ligand being tested. This assay can effectively differentiate between full agonists, partial agonists, and antagonists.[2][3]

NPFF2 Receptor Signaling Pathway

Ligand 1 binding to the NPFF2 receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gαi/o proteins, which typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPFF2-R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. The Gβγ subunits released upon G protein activation can also modulate various ion channels. The receptor's ability to also couple to Gαs suggests a potential for stimulating adenylyl cyclase under certain conditions, highlighting the complexity of its signaling.

NPFF2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand1 Ligand 1 NPFF2R NPFF2 Receptor Ligand1->NPFF2R Binds G_protein Gαi/o/s Gβγ NPFF2R->G_protein Activates G_alpha_i_o Gαi/o-GTP G_protein->G_alpha_i_o G_alpha_s Gαs-GTP G_protein->G_alpha_s G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits G_alpha_s->AC Stimulates ERK_Pathway MAPK/ERK Pathway G_beta_gamma->ERK_Pathway Activates Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up Cellular_Response Cellular Response (e.g., Neurite Outgrowth) cAMP->Cellular_Response cAMP_up->Cellular_Response ERK_Pathway->Cellular_Response

NPFF2 Receptor Signaling Cascade

Experimental Protocols

A. Membrane Preparation from CHO cells stably expressing NPFF2-R
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NPFF2 receptor in appropriate media until they reach 80-90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar device.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

B. [³⁵S]GTPγS Binding Assay Protocol
  • Assay Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP. The presence of GDP is crucial for reducing basal [³⁵S]GTPγS binding and improving the signal-to-noise ratio.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer.

    • 25 µL of varying concentrations of Ligand 1 (or standard agonist/antagonist). For antagonist activity, pre-incubate the membranes with the antagonist before adding the agonist.

    • 100 µL of the NPFF2-R membrane preparation (typically 5-20 µg of protein per well). The optimal amount should be determined empirically.

    • 25 µL of [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate and add a liquid scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Basal Binding: Measured in the absence of any stimulating ligand.

    • Non-specific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of unlabeled GTPγS.

    • Specific Binding: Calculated by subtracting non-specific binding from the total binding for each data point.

    • Data Plotting: Plot the specific binding against the logarithm of the ligand concentration.

    • Parameter Determination: Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep NPFF2-R Membrane Preparation Plate_Setup Add Buffer, Ligand 1, and Membranes to Plate Membrane_Prep->Plate_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Plate_Setup Ligand_Dilution Ligand 1 Serial Dilution Ligand_Dilution->Plate_Setup Reaction_Start Add [³⁵S]GTPγS to Initiate Reaction Plate_Setup->Reaction_Start Incubation Incubate at 30°C for 60 min Reaction_Start->Incubation Filtration Terminate by Rapid Filtration & Wash Incubation->Filtration Scintillation_Counting Measure Radioactivity Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Plot Dose-Response Curve Data_Processing->Curve_Fitting Results Determine EC₅₀ and Eₘₐₓ Curve_Fitting->Results

GTPγS Binding Assay Workflow

Data Presentation

The agonistic properties of Ligand 1 can be summarized and compared to a known standard agonist and antagonist in a clear, tabular format. The Eₘₐₓ value is typically expressed as a percentage of the stimulation observed with a standard full agonist.

LigandLigand TypeEC₅₀ (nM)Eₘₐₓ (% of Standard Agonist)
Standard Agonist (e.g., dNPA) Full Agonist10100%
Ligand 1 To be determinedCalculated ValueCalculated Value
Partial Agonist Example Partial Agonist5060%
Antagonist (e.g., RF9) Antagonist>10,0000%

Note: The values presented for the standard agonist, partial agonist, and antagonist are representative and may vary depending on the specific experimental conditions.

Conclusion

The [³⁵S]GTPγS binding assay is a powerful tool for characterizing the functional activity of novel ligands at the NPFF2 receptor. By providing a direct measure of G protein activation, this assay allows for the precise determination of a ligand's potency and efficacy, thereby facilitating the identification and development of new therapeutic agents targeting the NPFF system. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively employ this technique in their drug discovery efforts.

References

Application Notes and Protocols for cAMP Accumulation Assays in NPFF2-R Ligand 1 Functional Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide FF receptor 2 (NPFF2-R), a G protein-coupled receptor (GPCR), is a key player in a variety of physiological processes, including pain modulation, opioid tolerance, and feeding behavior.[1][2] As a member of the Gαi/o-coupled receptor family, activation of NPFF2-R typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] This makes the measurement of cAMP accumulation a critical method for identifying and characterizing novel ligands targeting this receptor.

These application notes provide a comprehensive guide for the functional screening of NPFF2-R Ligand 1 using a cAMP accumulation assay. The protocols detailed below are based on the robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) technology, which is a widely used method for quantifying intracellular cAMP.

Signaling Pathway of NPFF2 Receptor

The NPFF2 receptor, upon binding to an agonist like Ligand 1, couples to an inhibitory G protein (Gαi/o). This interaction leads to the dissociation of the G protein subunits (Gαi and Gβγ). The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration affects the activity of downstream effectors such as Protein Kinase A (PKA).

NPFF2_Signaling_Pathway cluster_membrane Plasma Membrane NPFF2 NPFF2-R G_protein Gi/o Protein NPFF2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ligand1 Ligand 1 (Agonist) Ligand1->NPFF2 ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

NPFF2-R Signaling Pathway

Experimental Protocols

This section details the methodology for a cell-based cAMP accumulation assay using a commercially available HTRF assay kit. The protocol is optimized for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Cells stably expressing human NPFF2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • HTRF cAMP assay kit (containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (B1673556) (Adenylyl cyclase activator)

  • This compound (Test compound)

  • White, opaque 384-well microplates

  • HTRF-compatible plate reader

Experimental Workflow

The experimental workflow involves cell preparation, compound addition, cell stimulation, lysis, and signal detection.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection Harvest Harvest NPFF2-R expressing cells Resuspend Resuspend in stimulation buffer Harvest->Resuspend Dispense Dispense cells into 384-well plate Resuspend->Dispense Add_Ligand Add serial dilutions of Ligand 1 Dispense->Add_Ligand Add_Forskolin Add Forskolin to stimulate cAMP production Add_Ligand->Add_Forskolin Incubate_Stim Incubate at RT (e.g., 30 min) Add_Forskolin->Incubate_Stim Add_HTRF Add HTRF lysis buffer & detection reagents Incubate_Stim->Add_HTRF Incubate_Detect Incubate at RT (e.g., 60 min) Add_HTRF->Incubate_Detect Read_Plate Read plate on HTRF reader (665/620 nm) Incubate_Detect->Read_Plate

cAMP Accumulation Assay Workflow
Detailed Protocol

1. Cell Preparation:

  • Culture NPFF2-R expressing cells in appropriate medium until they reach 80-90% confluency.

  • Aspirate the medium and wash the cells with PBS.

  • Harvest the cells using a cell dissociation solution.

  • Centrifuge the cell suspension and resuspend the pellet in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Determine the cell density and adjust to the desired concentration (e.g., 1,500 cells/well).

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

2. Compound Treatment (Antagonist Mode):

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Add 2.5 µL of the diluted Ligand 1 to the appropriate wells.

  • Prepare a stock solution of forskolin in stimulation buffer. The final concentration should be at its EC80-EC90, which needs to be predetermined.

  • Add 2.5 µL of the forskolin solution to all wells except the negative control.

  • For the negative control (basal cAMP level), add 2.5 µL of stimulation buffer.

  • For the positive control (stimulated cAMP level), add 2.5 µL of forskolin and 2.5 µL of stimulation buffer without Ligand 1.

  • Incubate the plate at room temperature for 30 minutes.

3. Detection:

  • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the d2-labeled cAMP and the Eu-cryptate labeled anti-cAMP antibody in the provided lysis buffer.

  • Add 5 µL of the d2-cAMP solution to each well.

  • Add 5 µL of the anti-cAMP-cryptate solution to each well.

  • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

4. Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • The HTRF signal is inversely proportional to the intracellular cAMP concentration.

  • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the percentage of inhibition against the logarithm of the Ligand 1 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Ligand 1.

Data Presentation

The following tables summarize representative quantitative data from a functional screening of this compound.

Table 1: HTRF Assay Raw Data for this compound

Ligand 1 Conc. (M)665 nm Emission (Avg)620 nm Emission (Avg)665/620 Ratio
1.00E-11452112563.60
1.00E-10448912613.56
1.00E-09432512753.39
1.00E-08387612883.01
1.00E-07254313011.95
1.00E-06158913151.21
1.00E-05135413221.02
Positive Control134813251.02
Negative Control455012503.64

Table 2: Calculated Potency of this compound

ParameterValue
IC505.8 x 10⁻⁸ M
Hill Slope-1.1
0.995

Conclusion

The cAMP accumulation assay is a powerful tool for the functional characterization of ligands targeting Gαi/o-coupled receptors like NPFF2-R. The HTRF-based protocol described here offers a sensitive, robust, and high-throughput compatible method for determining the potency of compounds such as this compound. This information is invaluable for driving drug discovery and development programs aimed at modulating the NPFF system.

References

Application Notes and Protocols for In Vivo Studies with NPFF2-R Ligand 1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Neuropeptide FF receptor 2 (NPFF2-R), also known as GPR74, is a G protein-coupled receptor (GPCR) that, along with NPFF1-R, mediates the physiological effects of the Neuropeptide FF (NPFF) system.[1][2] This system is recognized as a modulator of the endogenous opioid system and is implicated in a variety of physiological processes, including pain perception, anxiety, energy homeostasis, and cardiovascular regulation.[2][3][4] NPFF2 receptors are highly expressed in the central nervous system, particularly in the spinal cord, hypothalamus, and amygdala, making them a compelling target for therapeutic intervention. These application notes provide a detailed framework for designing and executing in vivo studies to characterize a novel NPFF2-R ligand, referred to herein as "Ligand 1."

NPFF2 Receptor Signaling Pathway

The NPFF2 receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by a ligand, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Additionally, NPFF2-R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence cellular processes like neurite outgrowth.

NPFF2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand1 Ligand 1 (NPFF2-R Agonist) NPFF2R NPFF2 Receptor Ligand1->NPFF2R Binds to Gi_Go Gαi/o Protein NPFF2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK_Cascade MAPK/ERK Pathway Gi_Go->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurite Outgrowth) PKA->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: NPFF2 Receptor Signaling Cascade.

Experimental Design and Protocols

A systematic in vivo evaluation of Ligand 1 is critical to understanding its physiological effects and therapeutic potential. The following protocols outline key studies for assessing its impact on pain and anxiety-like behaviors, as well as its pharmacokinetic profile.

General Considerations for In Vivo Studies
  • Animal Models: Male Sprague Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old) are commonly used. For target validation, NPFFR2 knockout (KO) mice can be compared against wild-type (WT) controls.

  • Housing: Animals should be housed under controlled conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration Routes: The choice of administration route is crucial. Intracerebroventricular (i.c.v.) injection targets the central nervous system directly, while intraperitoneal (i.p.) or intravenous (i.v.) administration provides information on systemic effects and blood-brain barrier penetration.

  • Control Groups: A vehicle control group is essential. For studies involving pathology (e.g., neuropathic pain), a sham-operated or saline-treated group should be included.

Protocol 1: Evaluation of Antinociceptive Effects (Hot Plate Test)

Objective: To determine the effect of Ligand 1 on the thermal pain threshold in rodents. The hot plate test is a standard model for assessing central antinociceptive activity.

Materials:

  • Ligand 1

  • Vehicle (e.g., saline, DMSO/saline solution)

  • Hot Plate Analgesia Meter (set to 55 ± 0.5°C)

  • Syringes and needles for administration (i.p.)

  • Test animals (e.g., mice)

Procedure:

  • Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Grouping and Administration: Randomly assign mice to treatment groups (e.g., Vehicle, Ligand 1 at 1, 5, 10 mg/kg). Administer the assigned treatment via i.p. injection.

  • Post-Treatment Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze data using ANOVA followed by a post-hoc test.

Protocol 2: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

Objective: To evaluate whether Ligand 1 induces anxiogenic or anxiolytic effects. The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing anxiety in rodents.

Materials:

  • Ligand 1

  • Vehicle

  • Elevated Plus Maze apparatus

  • Video tracking software

  • Test animals (e.g., rats or mice)

Procedure:

  • Acclimatization: Acclimate animals to the dimly lit testing room for at least 1 hour.

  • Administration: Administer Ligand 1 or vehicle (e.g., i.p.) 30 minutes before the test.

  • EPM Test: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes. The session should be recorded for later analysis.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

  • Data Analysis: Using video tracking software, score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to assess locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms, whereas an anxiogenic effect is indicated by a decrease. Analyze data using a Student's t-test or one-way ANOVA.

Protocol 3: Pharmacokinetic (PK) Profile Analysis

Objective: To determine the basic pharmacokinetic parameters of Ligand 1 following systemic administration.

Materials:

  • Ligand 1

  • Vehicle

  • Rats with jugular vein catheters

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of Ligand 1 (e.g., 5 mg/kg) intravenously (i.v.) to catheterized rats.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein catheter at multiple time points: pre-dose, and 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Ligand 1 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo behavioral study.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Acclimatization (7-10 days) B Habituation to Handling & Test Environment A->B C Randomize into Groups (Vehicle, Ligand 1 Doses) B->C D Baseline Measurement (Optional, e.g., Hot Plate) C->D E Administer Compound (i.p., i.c.v., etc.) D->E F Behavioral Assay (e.g., EPM, Hot Plate) E->F G Data Collection & Scoring F->G H Statistical Analysis (ANOVA, t-test) G->H I Interpretation of Results H->I

Caption: General Workflow for In Vivo Behavioral Studies.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Dose-Response Effect of Ligand 1 in the Hot Plate Test

Treatment Group Dose (mg/kg, i.p.) N Baseline Latency (s) Peak Latency (s) at 60 min % MPE (Peak)
Vehicle - 10 12.5 ± 1.1 13.1 ± 1.3 4.0%
Ligand 1 1 10 12.2 ± 0.9 18.5 ± 1.5* 27.6%
Ligand 1 5 10 12.8 ± 1.3 25.4 ± 2.1** 55.7%
Ligand 1 10 10 12.4 ± 1.0 31.2 ± 2.5*** 82.1%

*Data are presented as Mean ± SEM. Cut-off time = 45s. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Table 2: Effect of Ligand 1 on Behavior in the Elevated Plus Maze

Treatment Group Dose (mg/kg, i.p.) N % Time in Open Arms Open Arm Entries Total Distance (cm)
Vehicle - 12 28.5 ± 3.1 10.2 ± 1.5 1540 ± 110
Ligand 1 5 12 15.1 ± 2.5** 5.8 ± 1.1* 1495 ± 125

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. Anxiogenic effect suggested.

Table 3: Pharmacokinetic Parameters of Ligand 1 in Rats

Parameter Unit Value (Mean ± SD)
Dose (i.v.) mg/kg 5
Half-life (t½) min 31.0 ± 0.8
Clearance (CL) mL/min/kg 15.2 ± 2.1
Volume of Distribution (Vd) L/kg 0.65 ± 0.09
Cmax (at 2 min) ng/mL 1250 ± 150
AUC (0-inf) ng*min/mL 32895 ± 2500

Pharmacokinetic data derived from a 5 mg/kg intravenous bolus dose in Sprague Dawley rats (N=6). Data based on a similar compound profile.

References

Troubleshooting & Optimization

Technical Support Center: Improving NPFF2-R Ligand 1 Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with NPFF2-R Ligand 1 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility critical for my experiments?

A1: this compound is a peptide designed to interact with the Neuropeptide FF receptor 2 (NPFF2-R), a G protein-coupled receptor involved in various physiological processes, including pain modulation, opioid system regulation, and cardiovascular function.[1][2][3] Proper solubilization is crucial because inaccurate concentrations due to poor solubility can lead to unreliable and misleading experimental results.[4][5]

Q2: What are the primary factors that influence the solubility of a peptide like this compound?

A2: Several factors determine peptide solubility, including:

  • Amino Acid Composition: A high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will decrease aqueous solubility.

  • Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate.

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge. Adjusting the pH away from the pI can enhance solubility.

  • Secondary Structure: The formation of secondary structures can lead to aggregation.

Q3: I am observing precipitation when I add my dissolved this compound stock solution to my aqueous assay buffer. What should I do?

A3: This common issue often occurs when the peptide's solubility limit is exceeded in the final solvent mixture. The recommended solution is to re-lyophilize the peptide to remove the solvent. Then, restart the dissolution process by dissolving the peptide in a slightly larger volume of the pure organic solvent before slowly adding the aqueous buffer, preferably while vortexing.

Q4: Can the organic solvent I use to dissolve this compound affect my cell-based assays?

A4: Yes, organic solvents like DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5-1%. If your stock solution requires a higher concentration of organic solvent, a serial dilution strategy into your final assay buffer is recommended to ensure the final solvent concentration is within a tolerable range for your cells.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to dissolving and handling this compound for in vitro experiments.

Initial Solubility Testing

Before dissolving the entire sample of your ligand, it is crucial to perform a solubility test on a small aliquot. This prevents the potential loss of valuable peptide in an inappropriate solvent.

Step-by-Step Dissolution Protocol
  • Characterize Your Peptide: Determine the net charge of this compound at a neutral pH (around 7.0) by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).

  • Solvent Selection Based on Peptide Charge:

Peptide Character Primary Solvent Secondary Solvent (if needed) Notes
Basic (Net Charge > 0) Sterile Water10-30% Acetic Acid in WaterIf solubility remains an issue, a very small amount of Trifluoroacetic Acid (TFA) can be added.
Acidic (Net Charge < 0) Sterile Water0.1M Ammonium (B1175870) Bicarbonate or <50 µl NH4OHEnsure the final pH of the solution is around 7.0.
Neutral/Hydrophobic (Net Charge = 0 or >50% hydrophobic residues) Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)Slowly dilute with aqueous bufferFor peptides containing Cys, Met, or Trp, use DMF to avoid oxidation by DMSO.
  • Dissolution Technique:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Add the selected solvent to the desired concentration (a stock concentration of 1-2 mg/mL is recommended).

    • Vortex the solution to aid dissolution.

    • If the peptide does not dissolve, brief sonication (e.g., 3 cycles of 10 seconds, chilling on ice in between) can help break up aggregates.

  • Handling Insoluble Peptides:

    • If the peptide remains insoluble, gentle warming (not exceeding 40°C) may improve solubility.

    • For peptides that form strong aggregates, the use of chaotropic agents like 6 M guanidine-HCl or 8 M urea (B33335) can be effective, but these are often incompatible with biological assays.

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic Peptide Ligand
  • Bring the lyophilized this compound to room temperature.

  • Add a minimal amount of 100% DMSO to the vial to create a concentrated stock solution.

  • Vortex thoroughly until the peptide is completely dissolved.

  • Slowly add your desired aqueous buffer (e.g., PBS) to the concentrated stock solution drop-by-drop while gently vortexing. This gradual dilution is critical to prevent precipitation.

  • Centrifuge the final solution to pellet any undissolved peptide before use.

Protocol 2: pH Adjustment for Solubilization
  • Calculate the theoretical net charge of this compound.

  • If the peptide is acidic (net negative charge), attempt to dissolve it in a basic buffer (e.g., PBS with a small amount of 0.1% ammonium hydroxide).

  • If the peptide is basic (net positive charge), try dissolving it in an acidic solution (e.g., 10% acetic acid).

  • Once dissolved, adjust the pH to the desired level for your experiment, being mindful of potential precipitation.

NPFF2 Receptor Signaling Pathways

Activation of the NPFF2 receptor, a G protein-coupled receptor, can initiate several downstream signaling cascades. The receptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, NPFF2 receptor activation has been shown to stimulate the ERK signaling pathway and involve the NF-κB signal pathway.

NPFF2_Signaling_Workflow NPFF2 Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPFF2_Ligand_1 This compound NPFF2_R NPFF2 Receptor NPFF2_Ligand_1->NPFF2_R Binds to G_Protein Gi/o Protein NPFF2_R->G_Protein Activates ERK_Pathway ERK Pathway NPFF2_R->ERK_Pathway Activates NFkB_Pathway NF-κB Pathway NPFF2_R->NFkB_Pathway Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Neurite_Outgrowth Neurite Outgrowth ERK_Pathway->Neurite_Outgrowth Promotes Macrophage_Viability Macrophage Viability NFkB_Pathway->Macrophage_Viability Promotes

Caption: NPFF2 receptor signaling cascade.

Experimental Workflow for Solubility Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the solubility of this compound.

Solubility_Workflow Solubility Optimization Workflow for this compound start Start: Lyophilized this compound charge_analysis Analyze Peptide Charge (Acidic, Basic, Neutral/Hydrophobic) start->charge_analysis dissolve_water Attempt to Dissolve in Sterile Water charge_analysis->dissolve_water check_solubility1 Is it Soluble? dissolve_water->check_solubility1 dissolve_ph Use pH-Modified Buffer (Acidic or Basic) sonicate_warm Apply Sonication / Gentle Warming dissolve_ph->sonicate_warm dissolve_organic Use Organic Solvent (e.g., DMSO, DMF) check_solubility3 Is it Soluble? dissolve_organic->check_solubility3 check_solubility2 Is it Soluble? sonicate_warm->check_solubility2 check_solubility1->dissolve_ph No end_soluble Soluble: Proceed with Experiment check_solubility1->end_soluble Yes check_solubility2->dissolve_organic No check_solubility2->end_soluble Yes check_solubility3->end_soluble Yes end_insoluble Insoluble: Consider Peptide Modification or Chaotropic Agents check_solubility3->end_insoluble No

Caption: A stepwise approach to solubilizing peptide ligands.

References

Technical Support Center: Optimizing NPFF2-R Ligand 1 (dNPA) Dosage for Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective Neuropeptide FF Receptor 2 (NPFF2-R) agonist, dNPA (D.Asn-Pro-(N-Me)Ala-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2), in rodent models of pain.

Frequently Asked Questions (FAQs)

Q1: What is dNPA and why is it used as a representative NPFF2-R Ligand 1?

A1: dNPA is a potent and highly selective synthetic peptide agonist for the Neuropeptide FF Receptor 2 (NPFF2-R). It exhibits a very high affinity for NPFF2-R (0.027 nM) and a selectivity of over 100-fold compared to the NPFF1 receptor.[1] Its selectivity and potency make it an excellent tool for investigating the specific role of NPFF2-R in various physiological processes, including pain modulation.

Q2: What is the expected effect of NPFF2-R activation by dNPA in rodent pain models?

A2: Activation of NPFF2-R in the central nervous system is generally associated with a pro-nociceptive or hyperalgesic effect. Studies have shown that NPFF2-R activation can lead to hyperalgesia, particularly in inflammatory and neuropathic pain states.[2] This effect is thought to be mediated by the upregulation of pain-related mediators such as Calcitonin Gene-Related Peptide (CGRP).[2] Therefore, administration of dNPA is expected to enhance pain sensitivity or reverse opioid-induced analgesia.

Q3: What are the recommended administration routes for dNPA in rodent studies?

A3: The most common routes for central nervous system delivery of dNPA are intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections.[1] The choice of route depends on the specific research question. I.c.v. administration targets the brain more broadly, while i.t. administration is more localized to the spinal cord, which is a key site for pain processing. Systemic administration (e.g., intraperitoneal, i.p.) has also been reported, although higher doses may be required for central effects.[3]

Q4: What vehicle should be used to dissolve and administer dNPA?

A4: For i.c.v. and i.t. injections, dNPA is typically dissolved in sterile, preservative-free artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl). It is crucial to ensure the vehicle is isotonic and at a physiological pH to avoid non-specific effects.

Troubleshooting Guide

Q1: I am not observing the expected hyperalgesic effect after dNPA administration. What could be the issue?

A1: Several factors could contribute to a lack of effect:

  • Dosage: The dose of dNPA may be too low. Refer to the dose-response tables below to ensure you are using an appropriate dose for your specific pain model and administration route.

  • Administration Technique: Incorrect i.c.v. or i.t. injection technique can lead to the ligand not reaching the target site. It is crucial to verify the accuracy of your injections, for example, by using a dye in a pilot experiment.

  • Pain Model: The effect of NPFF2-R activation can be context-dependent. Some studies suggest that the NPFF system's role in pain is more prominent in pathological pain states (inflammatory or neuropathic) rather than in acute nociception in naive animals.

  • Ligand Stability: Ensure that the dNPA solution is freshly prepared and has been stored correctly according to the manufacturer's instructions to prevent degradation.

Q2: My animals are showing unexpected behaviors after dNPA administration. What should I do?

A2: Activation of NPFF2-R can have effects beyond pain modulation. Studies have shown that NPFF2-R agonists can induce anxiety-like behaviors and activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased stress hormone levels. It is important to carefully observe and document all behavioral changes. Consider including behavioral tests for anxiety (e.g., elevated plus maze, open field test) in your experimental design to characterize the full behavioral profile of dNPA in your model.

Q3: I am seeing high variability in my results between animals. How can I reduce this?

A3: High variability is a common challenge in in-vivo studies. To minimize it:

  • Acclimatization: Ensure that animals are properly acclimatized to the experimental environment and testing procedures to reduce stress-induced variability.

  • Handling: Consistent and gentle handling of the animals is crucial.

  • Group Size: Use an adequate number of animals per group to ensure statistical power.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment groups to minimize bias.

  • Control Groups: Always include appropriate vehicle control groups to account for any effects of the injection procedure or vehicle itself.

Quantitative Data Summary

Table 1: Dose-Response of Intracerebroventricular (i.c.v.) dNPA in Mice
Dose (nmol)Pain ModalityEffectReference
3-30Thermal (Tail-Flick)Reverses morphine-induced analgesia
10Thermal (Hot Plate)Increases body temperature
Table 2: Dose-Response of Intraperitoneal (i.p.) NPFF2-R Agonist (AC-263093) in Mice
Dose (mg/kg)OutcomeEffectReference
10-30HPA Axis ActivationDose-dependent increase in serum corticosterone
30Anxiety-like BehaviorIncreased anxiety in elevated plus maze

Note: Data for the non-peptide agonist AC-263093 is included to provide additional context on systemic administration of an NPFF2-R agonist.

Experimental Protocols

Protocol 1: Intrathecal (i.t.) Injection in Rats
  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

  • Injection Site: Palpate the iliac crests and locate the L5-L6 intervertebral space.

  • Injection: Using a 30-gauge needle attached to a microsyringe, perform a percutaneous puncture into the intrathecal space. A slight tail-flick is often observed upon successful entry.

  • Administration: Inject the desired volume of dNPA solution (typically 5-10 µL) slowly.

  • Recovery: Allow the animal to recover from anesthesia on a warming pad.

Protocol 2: Von Frey Test for Mechanical Allodynia
  • Acclimatization: Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15-30 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Positive Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

Protocol 3: Hot Plate Test for Thermal Nociception
  • Apparatus Setup: Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).

  • Animal Placement: Place the rodent on the hot plate surface and start a timer immediately.

  • Nocifensive Behaviors: Observe the animal for nocifensive behaviors such as paw licking, flicking, or jumping.

  • Latency Measurement: Record the latency (in seconds) to the first nocifensive response.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

Visualizations

NPFF2_R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dNPA dNPA (Ligand 1) NPFFR2 NPFF2 Receptor dNPA->NPFFR2 Binds to G_protein Gαi/o Protein NPFFR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_activation ERK Activation G_protein->ERK_activation Leads to cAMP ↓ cAMP AC->cAMP CGRP_upregulation CGRP Upregulation (in Nociceptors) ERK_activation->CGRP_upregulation Promotes Hyperalgesia Hyperalgesia CGRP_upregulation->Hyperalgesia Contributes to

Caption: NPFF2-R Signaling Pathway in Pain Modulation.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization injection Intrathecal (i.t.) or Intracerebroventricular (i.c.v.) Injection animal_acclimatization->injection ligand_prep dNPA Solution Preparation ligand_prep->injection von_frey Von Frey Test (Mechanical Threshold) injection->von_frey Post-injection Time Point 1 hot_plate Hot Plate Test (Thermal Latency) injection->hot_plate Post-injection Time Point 2 data_collection Data Collection von_frey->data_collection hot_plate->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General Experimental Workflow for dNPA in Rodent Pain Models.

References

Technical Support Center: Troubleshooting Off-Target Effects of NPFF2-R Ligand 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with NPFF2-R Ligand 1. The following information offers troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target interactions for a ligand designed for the Neuropeptide FF Receptor 2 (NPFF2-R)?

A1: Given the homology between NPFF receptors, the most probable off-target interaction is with the Neuropeptide FF Receptor 1 (NPFF1-R).[1][2] Both receptors belong to the same family and can exhibit cross-reactivity with various ligands.[1][2] Additionally, due to similarities in ligand binding domains among some G-protein coupled receptors (GPCRs), off-target effects might also be observed at opioid receptors (μ, δ, κ) and Neuropeptide Y (NPY) receptors, particularly the Y1 subtype.[3]

Q2: My experimental results are inconsistent with known NPFF2-R signaling. How do I begin to troubleshoot for off-target effects?

A2: Start by confirming on-target engagement in your assay system. If confirmed, the next step is to perform counter-screening against the most likely off-target receptors (NPFF1-R, opioid, and NPY receptors). A discrepancy between biochemical assays (e.g., membrane binding) and whole-cell functional assays (e.g., cAMP inhibition) can often be the first indicator of off-target activity or complex pharmacology.

Q3: What is the functional consequence of NPFF2-R activation?

A3: NPFF2-R is a Gi/Go-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate N-type calcium channels and activate other signaling pathways, including the ERK/MAPK cascade.

Q4: Can off-target effects be beneficial?

A4: In some cases, polypharmacology (activity at multiple targets) can be therapeutically advantageous. For instance, dual-activity ligands targeting both NPFF and opioid receptors are being explored for producing analgesia with reduced tolerance. However, for research purposes and to ensure data integrity, it is crucial to identify and characterize any unintended receptor interactions.

Troubleshooting Guides

This section addresses common issues encountered during the characterization of this compound.

Issue 1: Unexpected Agonist Activity in a cAMP Assay
  • Problem: Ligand 1 was designed as an NPFF2-R antagonist, but it shows agonist activity (inhibition of forskolin-stimulated cAMP) in our CHO-hNPFF2R cell line.

  • Possible Cause: The ligand may have off-target agonist activity at another endogenously expressed Gi-coupled receptor in the CHO cells.

  • Troubleshooting Steps:

    • Confirm NPFF2-R Expression: Verify the expression and functional integrity of the NPFF2 receptor in your cell line.

    • Use a Parental Cell Line: Test Ligand 1 in the parental CHO cell line that does not express the recombinant NPFF2 receptor. Agonist activity in this line would confirm off-target effects.

    • Selective Antagonist Co-treatment: Pre-treat the cells with a known selective NPFF2-R antagonist, such as RF9, before adding Ligand 1. If the agonist effect of Ligand 1 is blocked, it suggests the activity is mediated, at least in part, by NPFF2-R (i.e., it is an agonist, not an antagonist). If the effect persists, it is likely an off-target effect.

Issue 2: High Background in Radioligand Binding Assay
  • Problem: The non-specific binding in our competition binding assay is over 50% of the total binding, making the data unreliable.

  • Possible Causes:

    • The radioligand is binding to non-receptor components like the filter membrane or plasticware.

    • The concentration of membrane protein in the assay is too low.

    • The radioligand has degraded or has low specific activity.

  • Troubleshooting Steps:

    • Optimize Filter Pre-treatment: Pre-soak the glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

    • Add Bovine Serum Albumin (BSA): Include 0.1% BSA in the assay buffer to minimize binding of the radioligand to assay tubes.

    • Adjust Membrane Concentration: Titrate the amount of membrane protein in the assay. A typical starting range is 10-50 µg per well.

    • Check Radioligand Quality: Verify the age and specific activity of your radioligand stock. If it is old, consider purchasing a fresh batch.

Issue 3: No Signal in Calcium Flux Assay
  • Problem: We expect Ligand 1 to induce calcium mobilization via Gq coupling, as has been suggested for some NPFF receptor signaling, but we observe no response.

  • Possible Causes:

    • NPFF2-R does not couple to Gq in the cell system being used. The primary coupling is to Gi/Go.

    • The cell line has low expression of the necessary G-proteins or other signaling components.

    • The calcium-sensitive dye was not loaded properly.

  • Troubleshooting Steps:

    • Use a Positive Control: Test a known Gq-coupled receptor agonist (e.g., ATP or carbachol (B1668302) acting on endogenous receptors) in your cell line to confirm the assay system is working.

    • Confirm Receptor Coupling: The NPFF2 receptor primarily signals through Gi/Go, leading to cAMP inhibition. A calcium flux is not its canonical signaling output. A GTPγS binding assay or a cAMP assay is more appropriate for measuring its direct activation.

    • Optimize Dye Loading: Review the protocol for loading the calcium-sensitive dye. Ensure the concentration, incubation time, and temperature are optimal for your specific cell line. The use of probenecid (B1678239) may be required to prevent dye leakage in some cell lines like CHO.

Quantitative Data Summary

The following table summarizes hypothetical binding affinity data for "Ligand 1" at the target receptor (NPFF2-R) and key potential off-target receptors. This data is representative of known NPFF ligands and is intended to serve as an example for comparison.

Table 1: Binding Affinity (Ki, nM) Profile of Ligand 1 and Reference Compounds

Compound NPFF2-R (Target) NPFF1-R μ-Opioid (MOR) δ-Opioid (DOR) κ-Opioid (KOR) NPY Y1
Ligand 1 (Hypothetical) 5.2 150 >10,000 >10,000 >10,000 850
NPFF (Endogenous Agonist) 0.37 1.13 >10,000 >10,000 >10,000 -
RF9 (NPFF Antagonist) 75 58 >10,000 >10,000 >10,000 >10,000

| BIBP3226 (NPY Y1 Antagonist) | 79 | >1,000 | >10,000 | >10,000 | >10,000 | 1.1 |

Data is presented as Ki (nM). Lower values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Ligand 1 for NPFF2-R, NPFF1-R, opioid, and NPY receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing the receptor of interest.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.

    • Add 50 µL of assay buffer (for total binding) or a high concentration of a competing non-labeled ligand (for non-specific binding) to the appropriate wells.

    • Add 50 µL of serially diluted Ligand 1 to the competition wells.

    • Add 50 µL of the appropriate radioligand (e.g., [³H]EYF for NPFF2-R) at a concentration close to its Kd value.

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (10-20 µg protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash the filters rapidly three to four times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate IC50 values by fitting the competition data to a one-site sigmoidal dose-response curve.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Gi-Coupled cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of Ligand 1 at the Gi-coupled NPFF2 receptor.

Methodology:

  • Cell Plating:

    • Seed CHO or HEK293 cells expressing NPFF2-R into a 384-well plate at an optimized density and allow them to attach overnight.

  • Antagonist Mode Assay:

    • Prepare serial dilutions of Ligand 1.

    • Pre-incubate the cells with Ligand 1 for 15-30 minutes at room temperature.

    • Prepare a solution of a known NPFF2-R agonist (e.g., NPFF) at its EC80 concentration, mixed with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate adenylyl cyclase).

    • Add this agonist/forskolin mixture to the cells and incubate for 30 minutes at room temperature.

  • Agonist Mode Assay:

    • Prepare serial dilutions of Ligand 1 in the presence of a PDE inhibitor and forskolin.

    • Add the Ligand 1/forskolin mixture to the cells and incubate for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, luminescence, or ELISA-based). Follow the manufacturer's instructions for adding detection reagents.

  • Data Analysis:

    • For antagonist mode, plot the response against the log concentration of Ligand 1 to determine the IC50 value.

    • For agonist mode, plot the response against the log concentration of Ligand 1 to determine the EC50 value and maximal efficacy.

Visualizations

NPFF2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand1 Ligand 1 NPFF2R NPFF2-R Ligand1->NPFF2R Binds Gi_Go Gi/o Protein NPFF2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits ERK ERK Gi_Go->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neurite Outgrowth) PKA->CellularResponse ERK->CellularResponse

Off_Target_Workflow Start Start: Unexpected Experimental Result with Ligand 1 CheckOnTarget Step 1: Confirm On-Target Engagement (e.g., NPFF2-R Binding Assay) Start->CheckOnTarget Decision1 On-Target Activity Confirmed? CheckOnTarget->Decision1 CounterScreen Step 2: Counter-Screen Against Likely Off-Targets Decision1->CounterScreen Yes TroubleshootAssay Troubleshoot On-Target Assay (See Guides) Decision1->TroubleshootAssay No Receptors NPFF1-R Opioid Receptors (μ, δ, κ) NPY Receptors (Y1) CounterScreen->Receptors Decision2 Off-Target Activity Identified? CounterScreen->Decision2 Characterize Step 3: Characterize Off-Target Pharmacology (Functional Assays) Decision2->Characterize Yes End End: Characterized Ligand Profile Decision2->End No Optimize Step 4: Optimize Ligand for Selectivity (Structure-Activity Relationship) Characterize->Optimize Optimize->End

Troubleshooting_Tree Start Issue: High Non-Specific Binding (NSB) in Radioligand Assay CheckFilters Are filters pre-soaked in PEI? Start->CheckFilters SoakFilters Action: Pre-soak filters in 0.3-0.5% PEI CheckFilters->SoakFilters No CheckBuffer Does assay buffer contain BSA? CheckFilters->CheckBuffer Yes SoakFilters->CheckBuffer AddBSA Action: Add 0.1% BSA to assay buffer CheckBuffer->AddBSA No CheckMembrane Is membrane concentration optimized? CheckBuffer->CheckMembrane Yes AddBSA->CheckMembrane TitrateMembrane Action: Titrate membrane protein (10-50 µ g/well ) CheckMembrane->TitrateMembrane No CheckRadioligand Is radioligand fresh and high purity? CheckMembrane->CheckRadioligand Yes TitrateMembrane->CheckRadioligand NewRadioligand Action: Purchase new radioligand stock CheckRadioligand->NewRadioligand No Resolved Issue Resolved CheckRadioligand->Resolved Yes NewRadioligand->Resolved

References

Technical Support Center: Enhancing the Metabolic Stability of Peptide-Based NPFF2-R Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of metabolically stable peptide-based ligands for the Neuropeptide FF receptor 2 (NPFF2-R).

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of metabolic degradation for peptide-based NPFF2-R ligands?

A1: Peptide-based NPFF2-R ligands, like other therapeutic peptides, are primarily susceptible to proteolytic degradation by peptidases present in plasma, tissues, and the gastrointestinal tract. The most common degradation pathways include:

  • Exopeptidase cleavage: Removal of amino acids from the N-terminus (by aminopeptidases) or C-terminus (by carboxypeptidases).

  • Endopeptidase cleavage: Hydrolysis of internal peptide bonds by enzymes such as trypsin, chymotrypsin, and elastase.

  • Rapid renal clearance: Due to their small size, unmodified peptides are often quickly eliminated from circulation by the kidneys.[1]

Q2: What are the most common chemical modification strategies to improve the metabolic stability of peptide-based NPFF2-R ligands?

A2: Several strategies can be employed to protect peptide ligands from enzymatic degradation and improve their pharmacokinetic profile. These include:

  • N-terminal and C-terminal Modifications:

    • N-terminal acetylation or pyroglutamate (B8496135) formation: This blocks the action of aminopeptidases.

    • C-terminal amidation: This neutralizes the negative charge of the C-terminal carboxyl group, preventing degradation by some carboxypeptidases and mimicking the structure of many native peptides.[2]

  • Amino Acid Substitution:

    • D-amino acid substitution: Replacing L-amino acids with their D-isomers at cleavage-susceptible sites can significantly hinder recognition by proteases, thereby increasing peptide stability in serum.[3][4]

    • Incorporation of unnatural amino acids: Using amino acids not naturally found in proteins can also confer resistance to proteolysis.

  • Backbone Modification:

    • N-methylation: Methylating the nitrogen atom of a peptide bond can create steric hindrance, preventing protease binding and cleavage.

  • Cyclization:

    • Constraining the peptide's conformation through head-to-tail, side-chain-to-side-chain, or head-to-side-chain cyclization can reduce its susceptibility to proteases by making cleavage sites less accessible.

  • PEGylation and Lipidation:

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can protect it from enzymatic degradation and reduce renal clearance.[5]

    • Lipidation: Acylating the peptide with a fatty acid chain, such as palmitic acid, promotes binding to serum albumin. This shields the peptide from degradation and slows its elimination, significantly extending its half-life. Palmitoylation of prolactin-releasing peptide (PrRP), which also binds to NPFF2-R, has been shown to increase its stability and prolong its half-life.

Q3: How do these modifications affect the biological activity and selectivity of NPFF2-R ligands?

A3: While modifications can enhance metabolic stability, they may also impact the ligand's affinity and selectivity for the NPFF2 receptor. It is crucial to empirically test each modified ligand. For instance, D-amino acid substitutions, especially within the binding motif, can alter the peptide's conformation and reduce its binding affinity. Similarly, the size and attachment site of a PEG chain or lipid moiety must be carefully chosen to avoid steric hindrance with the receptor binding pocket. Modifications can also lead to off-target effects, where the modified peptide interacts with other receptors or proteins. Therefore, a thorough pharmacological characterization, including binding and functional assays against both NPFF1-R and NPFF2-R, is essential after any chemical modification.

Troubleshooting Guides

Issue 1: Low Metabolic Stability in Plasma/Serum Stability Assays
Possible Cause Troubleshooting Steps
Susceptibility to Exopeptidases 1. N-terminal modification: Acetylate the N-terminus or introduce a pyroglutamic acid residue. 2. C-terminal modification: Amidate the C-terminus.
Cleavage by Endopeptidases 1. Identify cleavage sites: Use mass spectrometry (LC-MS/MS) to identify the primary degradation products and pinpoint the cleavage sites. 2. D-amino acid substitution: Replace the L-amino acid at the cleavage site with its corresponding D-isomer. 3. Incorporate unnatural amino acids: Introduce sterically hindering or conformationally constraining unnatural amino acids at or near the cleavage site. 4. Cyclization: Synthesize a cyclic analog to restrict the peptide's conformation and make the cleavage site inaccessible.
Rapid Degradation Kinetics 1. PEGylation: Conjugate a PEG chain to a non-critical region of the peptide to increase its size and shield it from proteases. 2. Lipidation: Attach a fatty acid to the peptide to promote binding to serum albumin, which can protect it from degradation.
Issue 2: Poor Solubility of Modified Peptides
Possible Cause Troubleshooting Steps
Increased Hydrophobicity from Modifications (e.g., lipidation, bulky unnatural amino acids) 1. Initial solubilization in organic solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. 2. Use of detergents: For highly hydrophobic peptides, the addition of a small amount of a non-ionic detergent may be necessary, but check for compatibility with your assay. 3. pH adjustment: Determine the peptide's isoelectric point (pI). Adjust the pH of the buffer to be at least one unit above or below the pI to increase the net charge and solubility. Acidic peptides (net negative charge) are more soluble in basic buffers, while basic peptides (net positive charge) are more soluble in acidic buffers.
Peptide Aggregation 1. Sonication: Briefly sonicate the peptide solution to break up aggregates. 2. Incorporate solubility-enhancing tags: If aggregation persists, consider adding a small, hydrophilic tag to the peptide sequence, away from the receptor-binding region.
Issue 3: Inconsistent Results in NPFF2-R Functional Assays (e.g., cAMP Assay)
Possible Cause Troubleshooting Steps
Low Signal-to-Noise Ratio (Gαi-coupled assay) 1. Optimize forskolin (B1673556) concentration: Titrate the concentration of forskolin used to stimulate adenylyl cyclase to achieve a robust but not saturating signal window. 2. Include a phosphodiesterase (PDE) inhibitor: Add a PDE inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal. 3. Optimize cell number: Titrate the number of cells per well to find the optimal density that provides a strong signal without being confluent.
High Basal cAMP Levels 1. Reduce cell density: Too many cells per well can lead to high basal cAMP levels. 2. Check for serum effects: Some components in serum can stimulate adenylyl cyclase. Ensure cells are properly washed and incubated in serum-free buffer before the assay.
Ligand-induced Receptor Desensitization/Internalization 1. Reduce incubation time: Shorten the incubation time with the ligand to measure the initial signaling response before significant desensitization occurs. 2. Use a GRK inhibitor: If G-protein coupled receptor kinase (GRK)-mediated phosphorylation is suspected, the inclusion of a broad-spectrum GRK inhibitor can be tested.

Quantitative Data Summary

The following tables provide a summary of the impact of various modifications on the metabolic stability of peptide-based ligands.

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability in Human Serum

Peptide SequenceModification% Intact Peptide after 8h in Human SerumReference
KRLFKKLLKYLRKF (Pep05)None (all L-amino acids)< 10%
dKRLFKKLLKYLRKFD-Lys at position 1~20%
KRLFKKLLKYLdRKFD-Arg at position 12~30%
dKRLFKKLLKYLdRdKFD-amino acids at all Lys and Arg positions (DP06)> 90%

Table 2: Half-life of Peptides with and without Half-Life Extending Modifications

PeptideModificationHalf-life (t1/2)Reference
Gonadotropin-releasing hormone (GnRH)None2-6 min (in vivo)
GnRH-Linker-TLHE1 (TTR binder)Conjugation to a transthyretin (TTR) binding molecule46 ± 3 min (in vivo, rat)
Kisspeptin-10 (Kp-10)None< 1 h (in murine serum)
FTM145 (Kp-10 analog)Not specified, but modified for stability38 h (in murine serum)
PYY3-36None~10 min (circulatory)
PYY3-36 AnalogsPEGylation or LipidationExtended circulatory half-life

Experimental Protocols

Protocol 1: In Vitro Plasma/Serum Stability Assay

This protocol is a general guideline for assessing the stability of a peptide in plasma or serum.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in DMSO).

  • Pooled human plasma or serum (with appropriate anticoagulant, e.g., heparin).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Precipitating solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA) or another organic solvent mixture.

  • Incubator or water bath at 37°C.

  • Microcentrifuge tubes.

  • RP-HPLC system with a C18 column and a UV or fluorescence detector.

Procedure:

  • Preparation: Thaw the plasma/serum at 37°C and centrifuge to remove any precipitates. Prepare working solutions of the test peptide in PBS.

  • Incubation: Add the test peptide to the pre-warmed plasma/serum to a final concentration of, for example, 100 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is low (<1%) to not interfere with enzymatic activity.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture. The 0-minute time point is prepared by adding the precipitating solution before adding the peptide.

  • Protein Precipitation: Immediately add the aliquot to a microcentrifuge tube containing a 2-3 fold excess of cold precipitating solution. Vortex vigorously to precipitate the plasma/serum proteins.

  • Centrifugation: Incubate the tubes on ice for at least 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is compared to the 0-minute time point to determine the percentage of peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time. The data can be fitted to a one-phase decay model to calculate the peptide's half-life (t1/2).

Protocol 2: NPFF2 Receptor Radioligand Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test ligand for the NPFF2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human NPFF2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: e.g., [¹²⁵I]-EYF.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA.

  • Non-specific binding control: A high concentration of an unlabeled NPFF2-R agonist (e.g., 1 µM NPFF).

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Vacuum filtration manifold (cell harvester).

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • Cell membranes (e.g., 2-5 µg of protein).

    • Radioligand at a concentration close to its Kd (e.g., ~0.06 nM for [¹²⁵I]-EYF).

    • For total binding wells: Add binding buffer.

    • For non-specific binding wells: Add the non-specific binding control.

    • For competition wells: Add the test compound at a range of concentrations.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Gαi-coupled NPFF2-R Functional Assay (cAMP Accumulation)

This protocol measures the ability of an NPFF2-R agonist to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells stably expressing the human NPFF2 receptor (e.g., CHO or HEK293 cells).

  • Assay buffer (e.g., serum-free medium or HBSS).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin.

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and culture overnight.

  • Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with the PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control and incubate for another 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated response (100%) and the basal response (0%).

    • Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the EC50 value.

Visualizations

dot

NPFF2_Signaling_Pathway NPFF2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPFF_Ligand NPFF Ligand NPFF2_R NPFF2 Receptor NPFF_Ligand->NPFF2_R Binds to G_protein Gαi/o Protein NPFF2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced activation of Downstream_Effects Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream_Effects Leads to

Caption: NPFF2-R Gαi/o-coupled signaling pathway.

dot

experimental_workflow Workflow for Developing Metabolically Stable NPFF2-R Ligands Start Design and Synthesize Peptide Ligand Binding_Assay NPFF2-R Binding Assay Start->Binding_Assay Functional_Assay NPFF2-R Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Check_Activity Active Ligand? Functional_Assay->Check_Activity Stability_Assay In Vitro Plasma Stability Assay Check_Activity->Stability_Assay Yes Redesign Redesign Peptide Check_Activity->Redesign No Check_Stability Metabolically Stable? Stability_Assay->Check_Stability Modify_Peptide Apply Stability-Enhancing Modifications Check_Stability->Modify_Peptide No End Lead Candidate for In Vivo Studies Check_Stability->End Yes Modify_Peptide->Binding_Assay Redesign->Start

Caption: A typical experimental workflow.

dot

troubleshooting_logic Troubleshooting Logic for Low Ligand Activity Problem Low or No Activity of Modified Peptide Ligand Check_Purity Verify Peptide Purity and Concentration Problem->Check_Purity Is_Pure Is Purity >95%? Check_Purity->Is_Pure Check_Solubility Assess Peptide Solubility in Assay Buffer Is_Soluble Is Peptide Soluble? Check_Solubility->Is_Soluble Check_Binding Perform Receptor Binding Assay Does_Bind Does it Bind to NPFF2-R? Check_Binding->Does_Bind Is_Pure->Check_Solubility Yes Resynthesize Resynthesize or Purify Is_Pure->Resynthesize No Is_Soluble->Check_Binding Yes Optimize_Solvent Optimize Solubilization Protocol Is_Soluble->Optimize_Solvent No Re-evaluate_Modification Re-evaluate Modification Strategy (Steric Hindrance) Does_Bind->Re-evaluate_Modification No Assay_Issue Troubleshoot Functional Assay Conditions Does_Bind->Assay_Issue Yes

Caption: Troubleshooting workflow for low ligand activity.

References

Technical Support Center: Overcoming Poor Bioavailability of NPFF2-R Ligand 1 in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of NPFF2-R Ligand 1, a hypothetical ligand for the Neuropeptide FF Receptor 2 with presumed poor bioavailability.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a concern?

A1: this compound is a ligand targeting the Neuropeptide FF Receptor 2 (NPFF2-R), a G protein-coupled receptor involved in various physiological processes, including pain modulation, opioid system regulation, and cardiovascular function.[1][2][3] Like many peptide-based therapeutic candidates, this compound is susceptible to poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract and limited permeability across intestinal membranes.[4][5] These factors significantly hinder its therapeutic potential when administered orally.

Q2: What are the primary signaling pathways activated by the NPFF2 receptor?

A2: The NPFF2 receptor is known to couple to G proteins, primarily Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Activation of the NPFF2 receptor can also modulate N-type calcium channels and stimulate the ERK signaling pathway, which has been linked to effects such as neurite outgrowth. Additionally, the NPFF system has been shown to interact with and modulate the function of opioid receptors.

Q3: What are the key barriers to achieving good in vivo bioavailability for a peptide-based ligand like this compound?

A3: The primary barriers include:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases in the stomach and small intestine.

  • Poor Permeability: Due to their size and hydrophilic nature, peptides have difficulty crossing the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: After absorption, the ligand may be metabolized by the liver before it can reach its target, further reducing its bioavailability.

Q4: What are some initial strategies to consider for improving the bioavailability of this compound?

A4: Initial strategies can be broadly categorized into structural modifications and formulation approaches. Structural modifications might include N-methylation or the substitution of D-amino acids to enhance enzymatic stability. Formulation strategies involve co-administration with enzyme inhibitors or permeation enhancers, or encapsulation in protective delivery systems like nanoparticles.

II. Troubleshooting Guide

This guide addresses common problems encountered during in vivo experiments with this compound.

Problem Possible Causes Recommended Solutions & Troubleshooting Steps
Low or no detectable plasma concentration of Ligand 1 after oral administration. - Rapid degradation in the GI tract.- Poor absorption across the intestinal mucosa.1. Assess in vitro stability: Incubate Ligand 1 in simulated gastric and intestinal fluids to quantify degradation. If degradation is high, proceed to stabilization strategies.2. Co-administer with protease inhibitors: Formulate Ligand 1 with inhibitors like aprotinin (B3435010) or bestatin (B1682670) to reduce enzymatic breakdown.3. Utilize permeation enhancers: Include agents like chitosan (B1678972) or EDTA in the formulation to temporarily open tight junctions and improve absorption.4. Investigate alternative routes of administration: Consider subcutaneous or intravenous injection to bypass the GI tract and establish a baseline for systemic exposure.
High variability in plasma concentrations between individual animals. - Inconsistent dosing technique.- Differences in GI tract physiology (e.g., food content, pH).- Formulation instability.1. Standardize experimental conditions: Ensure consistent fasting times and dosing procedures for all animals.2. Evaluate formulation stability: Check for precipitation or degradation of Ligand 1 in the dosing vehicle over the course of the experiment.3. Increase the number of animals per group: This will help to determine if the variability is due to biological differences or experimental error.
Lack of in vivo efficacy despite achieving detectable plasma concentrations. - Rapid clearance from circulation.- Insufficient target engagement at the NPFF2 receptor.- Ligand degradation in plasma.1. Conduct a pharmacokinetic study: Determine the half-life (t1/2), clearance, and volume of distribution of Ligand 1 to understand its in vivo disposition.2. Assess plasma stability: Incubate Ligand 1 in plasma to determine its stability and identify potential metabolites.3. Consider formulation with PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the ligand, reducing renal clearance and extending its half-life.4. Evaluate target engagement: Use techniques like receptor occupancy assays to confirm that Ligand 1 is reaching and binding to the NPFF2 receptor in the target tissue.
Observed toxicity or adverse effects. - Off-target effects of Ligand 1.- Toxicity of the formulation excipients (e.g., permeation enhancers, solvents).1. Conduct a dose-response study: Determine the therapeutic window of Ligand 1 to identify a dose that is efficacious without causing toxicity.2. Screen for off-target binding: Assess the binding of Ligand 1 to a panel of other receptors to identify potential off-target interactions.3. Evaluate the toxicity of the vehicle: Administer the formulation vehicle alone to a control group of animals to determine if it is causing the observed adverse effects.

III. Experimental Protocols

A. In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids

Objective: To assess the enzymatic stability of this compound in environments mimicking the stomach and small intestine.

Methodology:

  • Prepare Simulated Gastric Fluid (SGF): Dissolve pepsin in 0.1 N HCl to a final concentration of 1 mg/mL.

  • Prepare Simulated Intestinal Fluid (SIF): Dissolve pancreatin (B1164899) in a phosphate (B84403) buffer (pH 6.8) to a final concentration of 1 mg/mL.

  • Incubation: Add this compound to both SGF and SIF at a final concentration of 10 µM. Incubate at 37°C.

  • Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.

  • Analysis: Quantify the remaining concentration of intact Ligand 1 at each time point using a suitable analytical method such as LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining Ligand 1 against time to determine the degradation rate and half-life in each fluid.

B. In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or a similar appropriate model).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Dosing: Administer the formulated this compound to each animal.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

IV. Visualizations

NPFF2_Signaling_Pathway NPFF2_R NPFF2 Receptor G_protein Gαi/βγ NPFF2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Converts Ligand1 This compound Ligand1->NPFF2_R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB ERK->CREB Phosphorylates Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth Promotes

Caption: NPFF2 Receptor Signaling Pathway.

Caption: Troubleshooting Workflow for Poor Bioavailability.

References

Technical Support Center: Addressing Tachyphylaxis in Prolonged NPFF2-R Ligand Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide FF Receptor 2 (NPFF2-R) ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address tachyphylaxis, the rapid decrease in response to a drug following repeated administration, which is a common challenge in prolonged exposure experiments.

Frequently Asked Questions (FAQs)

Q1: What is NPFF2-R tachyphylaxis and why does it occur?

A1: Tachyphylaxis of the NPFF2 receptor is a phenomenon where the receptor's response to a prolonged or repeated application of an agonist (a ligand that activates the receptor) decreases over time. This is a protective mechanism to prevent overstimulation of the cell. The primary drivers of this process for G-protein coupled receptors (GPCRs) like NPFF2-R are:

  • Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) are recruited to the intracellular domains of the NPFF2-R. These kinases add phosphate (B84403) groups to specific serine and threonine residues on the receptor's C-terminal tail and intracellular loops.[1] This phosphorylation event is a critical first step in desensitization.

  • β-Arrestin Recruitment: The phosphorylated receptor acts as a docking site for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its downstream signaling partner, the G-protein, effectively dampening the signal.[1]

  • Receptor Internalization: β-arrestin also acts as an adapter protein, linking the receptor to the endocytic machinery (clathrin-coated pits), which leads to the removal of the receptor from the cell surface into intracellular vesicles called endosomes. This process, known as internalization, further reduces the number of receptors available to the agonist.

  • Downregulation: With very prolonged agonist exposure (hours to days), the internalized receptors can be targeted for degradation in lysosomes, leading to a decrease in the total number of receptors in the cell. This is a longer-term form of desensitization.

Q2: How quickly does tachyphylaxis to NPFF2-R ligands develop?

A2: The onset of tachyphylaxis for GPCRs can be quite rapid, often occurring within minutes of agonist exposure. For the NPFF2 receptor, studies have shown that agonist-induced phosphorylation of the receptor and subsequent signaling events like ERK activation can be observed within a 2 to 30-minute timeframe.[1] The functional consequence, a decrease in the primary signaling output (e.g., inhibition of cAMP production), will also begin within this timeframe and become more pronounced with continued exposure. The exact timing can vary depending on the specific ligand, its concentration, and the experimental system being used.

Q3: What are the key phosphorylation sites on NPFF2-R responsible for tachyphylaxis?

A3: Research has identified specific phosphorylation sites on the NPFF2 receptor that are crucial for its desensitization and internalization. A key phosphorylation cluster responsible for acute desensitization is located at the C-terminus of the receptor at positions 412TNST415. Additional sites at positions 372TS373 are also involved in desensitization, while phosphorylation at Serine 395 plays a role in receptor internalization.[1]

Q4: Can NPFF2-R recover from tachyphylaxis?

A4: Yes, NPFF2-R can recover its sensitivity to an agonist after the removal of the stimulating ligand. This process is called resensitization. It involves the dephosphorylation of the receptor by cellular phosphatases and the recycling of internalized receptors from endosomes back to the cell surface. The rate of resensitization can vary depending on the specific GPCR and the duration of the initial agonist exposure. For some GPCRs, recovery can occur within an hour, while for others it may take several hours.

Q5: Are there strategies to minimize or overcome NPFF2-R tachyphylaxis in my experiments?

A5: Yes, several strategies can be employed to mitigate tachyphylaxis:

  • Intermittent Dosing: Instead of continuous exposure, applying the ligand in pulses with washout periods in between can allow for receptor resensitization.

  • Use of Biased Agonists: Ligands can be designed to preferentially activate the G-protein signaling pathway over the β-arrestin pathway. These "G-protein biased" agonists may cause less receptor phosphorylation and subsequent internalization, leading to reduced tachyphylaxis.

  • Allosteric Modulators: Positive allosteric modulators (PAMs) bind to a different site on the receptor than the primary agonist and can enhance the agonist's effect. In some cases, PAMs may not promote the same level of desensitization as full agonists.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to NPFF2-R tachyphylaxis.

Problem 1: Rapid loss of signal in a functional assay (e.g., cAMP inhibition).
Potential Cause Troubleshooting Step Expected Outcome
Rapid Receptor Desensitization 1. Time-Course Experiment: Perform a detailed time-course experiment, measuring the functional response at multiple time points after agonist addition (e.g., 1, 5, 15, 30, 60 minutes).2. Lower Agonist Concentration: Use the lowest effective concentration of the agonist that gives a robust initial response.1. This will quantify the rate of desensitization and help in selecting an optimal time window for your primary experiments.2. Lower concentrations may induce less profound desensitization.
Receptor Internalization 1. Receptor Internalization Assay: Perform an assay to visualize or quantify the movement of the receptor from the cell surface to the interior (see Experimental Protocols section).2. Use a GRK Inhibitor: Pre-treat cells with a general GRK inhibitor (e.g., heparin, suramin) to reduce receptor phosphorylation.1. This will confirm if receptor internalization is a major contributor to the loss of signal.2. Inhibition of GRK should attenuate the rate of desensitization.
Problem 2: High variability in response to repeated agonist application.
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Resensitization 1. Washout Period Optimization: If performing intermittent dosing, systematically vary the duration of the washout period between agonist applications (e.g., 30, 60, 120 minutes).2. Receptor Recycling Assay: Investigate the rate at which internalized receptors return to the cell surface.1. This will determine the minimum time required for the receptor to regain its sensitivity.2. This will provide a mechanistic understanding of the resensitization process.
Cell Health Issues 1. Cell Viability Assay: Ensure that prolonged exposure to the ligand or other experimental conditions is not affecting cell health.2. Control for Vehicle Effects: Run parallel experiments with the vehicle used to dissolve the ligand to rule out any non-specific effects.1. Healthy cells are essential for reproducible results.2. This will ensure that the observed effects are due to the ligand itself.

Experimental Protocols

cAMP Accumulation Assay to Measure Functional Desensitization

This protocol is designed to quantify the functional desensitization of NPFF2-R by measuring its primary downstream signaling event, the inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells stably expressing human NPFF2-R (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • NPFF2-R agonist

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Plating: Seed the NPFF2-R expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) in assay buffer for 30 minutes at 37°C to prevent cAMP degradation.

  • Desensitization Induction: To induce tachyphylaxis, treat the cells with the NPFF2-R agonist at a high concentration (e.g., 10x EC50) for various durations (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. Include a vehicle control group.

  • Washout (for resensitization): After the desensitization period, gently wash the cells three times with warm assay buffer to remove the agonist. Add fresh assay buffer and incubate for different recovery periods (e.g., 30, 60, 120 minutes) at 37°C.

  • Re-stimulation: After the desensitization or resensitization period, stimulate all wells (including the initial control) with a challenge dose of the NPFF2-R agonist (e.g., EC80 concentration) in the presence of forskolin (e.g., 10 µM) for 15 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each condition. Plot the percentage of the maximal response against the duration of the initial agonist exposure to visualize the desensitization time-course. For resensitization, plot the recovered response against the duration of the washout period.

β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol measures the recruitment of β-arrestin to the activated NPFF2-R, a key step in receptor desensitization and internalization.

Materials:

  • HEK293 cells

  • Plasmids encoding NPFF2-R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection reagent

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • NPFF2-R agonist

  • White, clear-bottom 96-well plates

  • BRET-capable plate reader

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NPFF2-R-Rluc and β-arrestin-2-YFP plasmids using a suitable transfection reagent. Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Agonist Stimulation: Add the NPFF2-R agonist at various concentrations to the wells. Include a vehicle control.

  • Substrate Addition: Immediately before reading, add the BRET substrate (e.g., coelenterazine h at a final concentration of 5 µM) to each well.

  • BRET Measurement: Measure the luminescence signals at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the agonist concentration to generate a dose-response curve for β-arrestin recruitment. To study the kinetics of recruitment, take repeated measurements over time after agonist addition.

Visualizations

NPFF2_Signaling_and_Tachyphylaxis cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm Ligand Ligand NPFF2R NPFF2-R Ligand->NPFF2R Binding G_Protein Gαi/o NPFF2R->G_Protein Activation GRK GRK NPFF2R->GRK Recruitment Arrestin β-Arrestin NPFF2R->Arrestin Binding Endosome Endosome AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Decreased Production P P GRK->P Phosphorylation Arrestin->G_Protein Uncoupling Arrestin->Endosome Internalization

Caption: NPFF2-R signaling and tachyphylaxis pathway.

Troubleshooting_Workflow Start Decreased Signal with Prolonged Ligand Exposure Check_Time Is the time course of desensitization known? Start->Check_Time Perform_Time_Course Perform a detailed time-course experiment Check_Time->Perform_Time_Course No Analyze_Kinetics Analyze desensitization kinetics Check_Time->Analyze_Kinetics Yes Perform_Time_Course->Analyze_Kinetics Check_Internalization Is receptor internalization suspected? Analyze_Kinetics->Check_Internalization Perform_Internalization_Assay Perform receptor internalization assay Check_Internalization->Perform_Internalization_Assay Yes Consider_Strategies Implement strategies to mitigate tachyphylaxis Check_Internalization->Consider_Strategies No Confirm_Internalization Correlate internalization with signal loss Perform_Internalization_Assay->Confirm_Internalization Confirm_Internalization->Consider_Strategies End Optimized Experiment Consider_Strategies->End

References

selecting appropriate cell lines for NPFF2-R ligand 1 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Neuropeptide FF Receptor 2 (NPFF2-R) ligands. It includes frequently asked questions, troubleshooting advice, experimental protocols, and supporting data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Which cell line is most appropriate for my NPFF2-R study?

A1: The choice of cell line depends on your experimental goals.

  • For studying native receptor function: Use a cell line with endogenous NPFF2-R expression. The human neuroblastoma cell line SK-N-MC is a well-documented option that endogenously expresses the human NPFF2 receptor (hNPFF2-R).[1] Other options include mouse neuroblastoma Neuro 2A cells[2][3], macrophage cell lines like RAW 264.7[4], and certain hepatocellular carcinoma cell lines.[5]

  • For high-throughput screening, binding assays, or maximizing signal: A recombinant cell line is recommended. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are the most common hosts for stably expressing NPFF2-R. These cells typically have low endogenous GPCR expression, providing a clean background for robust and reproducible assays.

Q2: What is the primary signaling pathway activated by NPFF2-R?

A2: NPFF2-R is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase , which results in a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also couple to other pathways, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade and modulation of calcium channels.

Q3: Can NPFF2-R couple to G-proteins other than Gαi/o?

A3: Yes, while Gαi/o is the primary coupling partner, broader coupling has been observed. In recombinant systems, NPFF2-R has been shown to couple with Gαi2, Gαi3, Gαo, and even Gαs proteins. Coupling to Gαs would stimulate adenylyl cyclase, an opposing effect to Gαi/o coupling. The dominant pathway can be cell-type and context-dependent.

Data Presentation

Table 1: Comparison of Cell Lines for NPFF2-R Studies
Cell LineTypeOriginKey AdvantageConsiderations
CHO-K1 Recombinant HostChinese Hamster OvaryHigh expression levels, low endogenous receptor background, robust for screening.Lacks native cellular context and protein interactions.
HEK293 Recombinant HostHuman Embryonic KidneyHuman origin, easy to transfect, suitable for signaling studies.May have some endogenous GPCR expression that could interfere.
SK-N-MC EndogenousHuman NeuroblastomaExpresses native human NPFF2-R in a neuronal context.Lower receptor density may result in a smaller assay window.
Neuro 2A EndogenousMouse NeuroblastomaUseful for studying neurite outgrowth and ERK signaling.Mouse receptor may have different pharmacology than human.
SH-SY5Y Recombinant HostHuman NeuroblastomaNeuronal background provides relevant signaling machinery.Endogenous receptor expression may need to be characterized.
Table 2: Radioligand Binding Affinities (Ki) for Human NPFF2-R

Data from competition binding assays in CHO cells using [¹²⁵I]-EYF as the radioligand.

LigandKi (nM)Reference
Human NPAF0.22
NPFF0.30
1DMe0.31
Table 3: Functional Potency (EC50) of Ligands at NPFF2-R
LigandAssay TypeCell LinePotency (EC50 in nM)Reference
Human NPAFAequorin (Ca²+ Mobilization)CHO-K10.70 ± 0.10
hNPSFcAMP InhibitionNot Specified0.05 ± 0.01
NPFFcAMP InhibitionNot Specified0.17 ± 0.02

Troubleshooting Guides

Issue 1: Low or no signal in my cAMP inhibition assay.

  • Question: I've added my NPFF2-R agonist to my transfected CHO cells, but I'm not seeing a decrease in the forskolin-stimulated cAMP signal. What could be wrong?

  • Answer:

    • Confirm Receptor Expression: Verify NPFF2-R expression and membrane localization via Western Blot, ELISA, or immunofluorescence.

    • Check Forskolin (B1673556) Concentration: Ensure your forskolin concentration is optimal. A full dose-response curve for forskolin should be performed to identify a concentration that yields 80-90% of the maximal signal (EC80). This provides a large window to measure inhibition.

    • Use a PDE Inhibitor: Cyclic AMP is rapidly degraded by phosphodiesterases (PDEs). Pre-incubating your cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) is critical to allow cAMP to accumulate and stabilize the signal.

    • Verify Ligand Activity: Ensure the ligand is active and has been stored correctly. Test a known potent agonist, like NPFF or NPAF, as a positive control.

    • Cell Passage Number: Use cells at a low passage number. High passage numbers can lead to decreased expression or altered signaling.

Issue 2: High non-specific binding in my radioligand binding assay.

  • Question: My radioligand binding assay shows high background, making it difficult to determine a specific binding window. How can I reduce this?

  • Answer:

    • Optimize Protein Concentration: Reduce the amount of cell membrane protein per well. Start with a protein titration (e.g., 2-10 µ g/well ) to find the optimal concentration that maximizes specific binding while minimizing non-specific binding.

    • Filter Pre-Soaking: Pre-soak the glass fiber filters (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI). This reduces the non-specific binding of the positively charged radioligand to the negatively charged filters.

    • Include BSA in Buffer: Add bovine serum albumin (BSA) at around 0.1% to the binding buffer. BSA can block non-specific binding sites on the filter plate and membranes.

    • Define Non-Specific Binding Correctly: Use a high concentration (at least 100-fold higher than the Kd of your radioligand) of a known, unlabeled NPFF2-R ligand to define non-specific binding. 1 µM NPFF is a common choice.

    • Check Radioligand Quality: Ensure the radioligand has not degraded. Purity can be checked via HPLC.

Experimental Protocols & Workflows

NPFF2-R Signaling Pathways

The primary signaling cascade for NPFF2-R involves Gαi/o activation, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in cAMP. The receptor can also stimulate the MAPK/ERK pathway.

NPFF2_Signaling cluster_cytosol Cytosol Ligand NPFF Ligand (e.g., NPAF, NPFF) Receptor NPFF2-R Ligand->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates RAF RAF Receptor->RAF AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK p-ERK MEK MEK MEK->ERK RAF->MEK

NPFF2-R primary and secondary signaling pathways.
Protocol 1: Radioligand Competition Binding Assay

This protocol measures a test compound's ability to displace a radiolabeled ligand from NPFF2-R to determine its binding affinity (Ki).

References

Technical Support Center: Development of Selective Non-Peptidic NPFF2-R Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective non-peptidic Neuropeptide FF Receptor 2 (NPFF2-R) ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing selective non-peptidic NPFF2-R ligands?

A1: The main hurdles in developing selective non-peptidic NPFF2-R ligands include:

  • Achieving Selectivity over NPFF1-R: NPFF1-R and NPFF2-R share a high degree of sequence homology, particularly in the ligand-binding pocket, making it difficult to design small molecules that can differentiate between the two subtypes.[1][2]

  • Off-Target Effects: Non-peptidic scaffolds may interact with other receptors, such as opioid or neuropeptide Y receptors, leading to undesired side effects.[3]

  • Poor Pharmacokinetic Properties: Many non-peptidic candidates suffer from issues like low solubility, poor metabolic stability, and low oral bioavailability, hindering their development as therapeutic agents.[4]

  • Lack of Structural Information: Until recently, the absence of a high-resolution crystal structure of NPFF2-R made structure-based drug design challenging.[2] However, recent cryo-electron microscopy structures are providing new insights.

Q2: What is the primary signaling pathway activated by NPFF2-R?

A2: NPFF2-R is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of NPFF2-R by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPFF2-R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Signaling Pathway Diagram

NPFF2_R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Non-peptidic Ligand NPFF2_R NPFF2-R Ligand->NPFF2_R Binds G_protein Gαi/o NPFF2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MEK MEK G_protein->MEK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Cellular_Response Cellular Response pERK->Cellular_Response Leads to

Caption: NPFF2-R signaling cascade upon ligand binding.

Troubleshooting Guides

Ligand Synthesis and Purification

Issue: Low yield or incomplete reaction during the synthesis of aryliminoguanidine derivatives.

  • Possible Cause: Inefficient condensation of the aminoguanidine (B1677879) with the aldehyde or ketone precursor.

  • Troubleshooting Steps:

    • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the reaction.

    • Catalyst: Consider the use of a mild acid catalyst to facilitate the reaction.

    • Temperature and Time: Optimize the reaction temperature and time. Microwave-assisted synthesis has been shown to be effective for similar reactions.

    • Purification: Use an appropriate purification method, such as column chromatography or recrystallization, to isolate the desired product from starting materials and byproducts.

Issue: Difficulty in purifying the final non-peptidic ligand.

  • Possible Cause: The compound may be highly polar or have poor solubility in common chromatography solvents.

  • Troubleshooting Steps:

    • Solvent System: Experiment with different solvent systems for column chromatography, including polar aprotic solvents if necessary.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography may be a suitable alternative.

    • Recrystallization: Attempt recrystallization from a variety of solvent systems to obtain a pure crystalline product.

Radioligand Binding Assays

Issue: High non-specific binding of the radioligand.

  • Possible Cause: The radioligand is binding to components other than the NPFF2 receptor, such as the filter membrane or lipids.

  • Troubleshooting Steps:

    • Filter Pre-treatment: Pre-soak the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Assay Buffer Composition: Include bovine serum albumin (BSA) at a concentration of 0.1-0.5% in the assay buffer to block non-specific binding sites.

    • Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the NPFF2 receptor.

    • Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

Issue: Low specific binding signal.

  • Possible Cause: Low receptor expression in the cell membrane preparation, degradation of the receptor or radioligand, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Receptor Expression: Verify the expression level of NPFF2-R in your cell line or tissue preparation using a validated method like Western blotting or qPCR.

    • Membrane Preparation: Ensure that the membrane preparation protocol effectively enriches for plasma membranes and includes protease inhibitors to prevent receptor degradation.

    • Radioligand Integrity: Check the purity and specific activity of the radioligand.

    • Assay Incubation Time: Optimize the incubation time to ensure the binding reaction has reached equilibrium.

Functional Assays (cAMP and pERK)

Issue: High variability in cAMP assay results.

  • Possible Cause: Inconsistent cell numbers, variability in reagent addition, or cell health issues.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a uniform cell seeding density across all wells of the assay plate.

    • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize variability in reagent addition.

    • Cell Health: Monitor cell viability and morphology to ensure the cells are healthy and responsive.

    • Phosphodiesterase Inhibitors: Include a phosphodiesterase inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.

Issue: Weak or no detectable pERK signal in the ERK phosphorylation assay.

  • Possible Cause: Low receptor expression, insufficient agonist stimulation time, or issues with the detection reagents.

  • Troubleshooting Steps:

    • Stimulation Time Course: Perform a time-course experiment to determine the optimal agonist stimulation time for maximal ERK phosphorylation.

    • Agonist Concentration: Use a concentration of the agonist that is at or above its EC80 to ensure a robust response.

    • Cell Lysis: Ensure complete cell lysis to release intracellular proteins for detection.

    • Reagent Quality: Verify the quality and proper storage of the antibodies and other detection reagents.

Quantitative Data

CompoundReceptorAssay TypeKi (nM)pEC50% EfficacySelectivity (NPFF1/NPFF2)
BIBP3226 hNPFF2-RBinding~100-Antagonist-
GR231118 hNPFF2-RBinding50-70-Agonist-
Compound 1 hNPFF2-RR-SAT-7.3100>100-fold
Compound 3 hNPFF2-RR-SAT-7.895>100-fold
Compound 9 hNPFF1-RR-SAT-7.1100Non-selective
hNPFF2-RR-SAT-7.5100

Data compiled from multiple sources. Note: R-SAT is a functional assay, and pEC50 values are reported instead of Ki.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a general guideline for a filtration-based radioligand competition binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare NPFF2-R expressing cell membranes Incubation Incubate membranes, radioligand, and competitor at room temperature Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand, and competitor solutions Reagent_Prep->Incubation Filtration Rapidly filter through PEI-soaked glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold wash buffer Filtration->Washing Scintillation Add scintillation cocktail to filters Washing->Scintillation Counting Count radioactivity using a scintillation counter Scintillation->Counting Analysis Analyze data to determine IC50 and Ki values Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human NPFF2-R.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-YFNPQRF-NH₂), and varying concentrations of the unlabeled non-peptidic test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.3% PEI using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a typical HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP functional assay.

  • Cell Seeding: Seed cells stably expressing NPFF2-R into a 384-well assay plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the non-peptidic test compound to the cells. For antagonist mode, pre-incubate with the antagonist before adding a fixed concentration of an agonist.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and determine the EC50 or IC50 values from the dose-response curves.

ERK Phosphorylation Assay

This protocol describes a common method for measuring ERK phosphorylation.

  • Cell Culture: Culture cells expressing NPFF2-R to approximately 80% confluency.

  • Serum Starvation: Serum-starve the cells for 2-4 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with the non-peptidic agonist for a predetermined optimal time (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (pERK) and total ERK.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of pERK and total ERK in the cell lysates.

  • Data Analysis: Quantify the pERK signal and normalize it to the total ERK signal to determine the extent of ERK activation.

References

Validation & Comparative

A Comparative Guide to the Binding Affinity of NPFF2 Receptor Ligand Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various ligands for the Neuropeptide FF receptor 2 (NPFF2-R). The information is supported by experimental data from published studies to aid in the research and development of novel therapeutics targeting the NPFF system.

Introduction to the NPFF2 Receptor and its Ligands

The Neuropeptide FF receptor 2 (NPFF2-R), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis.[1][2][3][4] It is activated by endogenous RF-amide peptides, such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF).[1] The development of selective ligands for NPFF2-R is a key area of interest for therapeutic intervention in these physiological pathways. This guide focuses on comparing the binding affinities of a selection of these ligands, which we will refer to as "ligand variants," to the human NPFF2 receptor.

Quantitative Comparison of Ligand Binding Affinities

The binding affinities of various endogenous and synthetic ligands for the human NPFF2 receptor have been determined using radioligand competition binding assays. The following table summarizes the inhibitory constant (Ki) or the dissociation constant (Kd) for selected ligands, providing a quantitative measure of their binding affinity. A lower Ki or Kd value indicates a higher binding affinity.

LigandLigand TypeKi (nM)Kd (nM)Cell LineRadioligandReference
Endogenous Peptides
Neuropeptide FF (NPFF)Endogenous Agonist0.37CHO[¹²⁵I]Y-NPFF
Neuropeptide AF (NPAF)Endogenous Agonist0.22CHO[¹²⁵I]-EYF
Synthetic Ligands
dNPASynthetic AgonistNeuro 2A
1DMeSynthetic AgonistRat Spinal Cord[¹²⁵I]1DMe
RF9Synthetic Antagonist

Note: The term "ligand 1 variants" is not a standard nomenclature. The ligands presented here are a selection of known endogenous and synthetic molecules that bind to the NPFF2 receptor.

NPFF2 Receptor Signaling Pathway

The NPFF2 receptor primarily couples to inhibitory G proteins (Gαi/o). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels. This signaling cascade ultimately modulates downstream cellular responses. NPFF2 receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.

NPFF2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand NPFF2-R Ligand (e.g., NPFF, NPAF) NPFF2R NPFF2 Receptor Ligand->NPFF2R Binding & Activation G_protein Gαi/o Protein Complex (α, β, γ subunits) NPFF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response MAPK->Cellular_Response

NPFF2 Receptor Signaling Pathway

Experimental Protocols

The determination of ligand binding affinity for the NPFF2 receptor is commonly performed using a competitive radioligand binding assay. The following is a generalized protocol based on published methodologies.

Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from cells recombinantly expressing the NPFF2 receptor (e.g., CHO or HEK293 cells).

  • Cell Culture: Culture cells stably expressing the human NPFF2 receptor in appropriate media and conditions until they reach confluency.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer or a similar device.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

  • Membrane Isolation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.

  • Storage: Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled test ligand to compete with a radiolabeled ligand for binding to the NPFF2 receptor.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 200-250 µL:

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Cell Membranes: A specific amount of membrane protein (e.g., 10-20 µg).

    • Radioligand: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Y-NPFF or [¹²⁵I]-EYF), typically at or below its Kd value.

    • Competitor Ligand: Increasing concentrations of the unlabeled test ligand.

    • Non-specific Binding Control: A high concentration of an unlabeled NPFF2-R ligand (e.g., 1 µM NPFF) to determine non-specific binding.

    • Total Binding Control: Assay buffer without any competitor ligand.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow for Binding Affinity Validation

The following diagram illustrates a typical workflow for validating the binding affinity of a novel ligand variant for the NPFF2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Ligand_Synthesis Synthesize/Obtain Ligand Variant Assay_Setup Set up Competitive Radioligand Binding Assay Ligand_Synthesis->Assay_Setup Cell_Culture Culture NPFF2-R Expressing Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Detection Measure Radioactivity (Scintillation Counting) Filtration->Detection Data_Processing Calculate Specific Binding Detection->Data_Processing Curve_Fitting Generate Competition Curve (Non-linear Regression) Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Final_Result Validated Binding Affinity (Ki value) Ki_Calculation->Final_Result

References

A Comparative Analysis of Peptidic versus Non-Peptidic NPFF2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide FF receptor 2 (NPFF2-R), a G-protein coupled receptor, has emerged as a significant target for therapeutic intervention in a range of physiological processes, including pain modulation, opioid tolerance, and anxiety. The development of ligands that can selectively modulate NPFF2-R activity is a key area of research. This guide provides an objective comparison of the two main classes of NPFF2-R ligands: peptidic and non-peptidic compounds, supported by experimental data to aid in the selection and development of optimal research tools and potential therapeutics.

Executive Summary

Peptidic ligands, often derived from the endogenous neuropeptide FF, typically exhibit high affinity and potency for the NPFF2 receptor. However, their utility is often limited by poor pharmacokinetic properties, such as low metabolic stability and poor blood-brain barrier penetration. In contrast, non-peptidic small molecule ligands are being developed to overcome these limitations, offering the potential for improved drug-like properties. This guide presents a detailed comparison of these two classes of ligands based on their binding affinities, functional activities, and known in vivo effects.

Data Presentation: A Comparative Overview

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative peptidic and non-peptidic NPFF2-R ligands. Data is compiled from various in vitro studies, primarily conducted in recombinant cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells.

Peptidic Ligand Receptor Assay Type Ki (nM) EC50 (nM) Cell Line
Neuropeptide FF (NPFF)Human NPFF2-RRadioligand Binding0.21 - 0.37-CHO, HEK293
Human NPFF2-RGTPγS Binding-~3.0CHO
Neuropeptide AF (NPAF)Human NPFF2-RRadioligand Binding0.22-CHO
dNPAHuman NPFF2-R--Potent AgonistNeuro 2A
1DMeHuman NPFF2-RRadioligand Binding0.31-CHO
Non-Peptidic Ligand Receptor Assay Type Ki (nM) EC50 (nM) Cell Line
RF9Human NPFF1/2-RFunctional (Antagonist)---
BIBP3226Human NPFF2-RRadioligand Binding~100-CHO
Human NPFF2-RcAMP Assay (Antagonist)--CHO
AC-263093NPFF2-RFunctional (Agonist)---
AryliminoguanidinesHuman NPFF2-RFunctional (Agonist)-Varies-

NPFF2 Receptor Signaling Pathway

Activation of the NPFF2 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also modulate the activity of N-type calcium channels and activate the ERK/MAPK signaling pathway, which is implicated in processes such as neurite outgrowth.[1]

NPFF2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand NPFF2-R Ligand (Peptidic or Non-peptidic) NPFF2R NPFF2 Receptor Ligand->NPFF2R Binds G_protein Gi/o Protein NPFF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Modulates ERK ERK/MAPK Pathway G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Cellular_Response Cellular Response (e.g., Neurite Outgrowth) ERK->Cellular_Response

Caption: NPFF2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of NPFF2-R ligands. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the NPFF2 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human NPFF2 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]-EYF).

    • Add increasing concentrations of the unlabeled competitor ligand (peptidic or non-peptidic).

    • For determining non-specific binding, add a high concentration of an unlabeled reference ligand (e.g., 1 µM NPFF).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a key second messenger, to determine its functional activity (e.g., agonist or antagonist) and potency (EC50).

  • Cell Culture:

    • Seed CHO or HEK293 cells stably expressing the NPFF2 receptor into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist testing, add increasing concentrations of the test ligand.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test ligand before adding a fixed concentration of a known NPFF2-R agonist.

    • Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control to stimulate cAMP production.

    • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition (for agonists) or the percentage of reversal of agonist effect (for antagonists) against the logarithm of the ligand concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and comparison of peptidic and non-peptidic NPFF2-R ligands.

Experimental_Workflow cluster_ligands Ligand Classes cluster_assays In Vitro Characterization cluster_invivo In Vivo Evaluation Peptidic Peptidic Ligands Binding_Assay Radioligand Binding Assay (Determine Ki) Peptidic->Binding_Assay NonPeptidic Non-Peptidic Ligands NonPeptidic->Binding_Assay Functional_Assay Functional Assays (cAMP, GTPγS) (Determine EC50/IC50, Efficacy) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs NPFF1-R, other GPCRs) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Half-life, Bioavailability) Selectivity_Assay->PK_Studies PD_Models Pharmacodynamic Models (Pain, Opioid Tolerance, Anxiety) PK_Studies->PD_Models Comparative_Analysis Comparative Analysis (Potency, Selectivity, PK/PD) PD_Models->Comparative_Analysis

Caption: Experimental Workflow for Ligand Comparison.

Conclusion

The choice between peptidic and non-peptidic NPFF2-R ligands depends heavily on the specific research application. Peptidic ligands, with their high affinity and potency, remain invaluable tools for in vitro studies and for elucidating the fundamental biology of the NPFF system. However, for in vivo applications and therapeutic development, the focus is increasingly shifting towards non-peptidic small molecules. These compounds offer the promise of improved pharmacokinetic profiles, enabling systemic administration and facilitating the translation of preclinical findings to clinical settings. The ongoing development of selective and potent non-peptidic NPFF2-R agonists and antagonists will be critical for fully realizing the therapeutic potential of targeting this receptor.[1]

References

A Comparative Guide to NPFF2 Receptor Antagonists: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antagonist activities of two prominent ligands for the Neuropeptide FF receptor 2 (NPFF2-R), RF9 and BIBP3226. The data presented is intended to aid researchers in the selection of appropriate pharmacological tools for the investigation of the NPFF system and in the development of novel therapeutics.

Introduction to NPFF2 Receptor Antagonism

The Neuropeptide FF (NPFF) system, including its receptors NPFF1 and NPFF2, plays a crucial role in a variety of physiological processes, including pain modulation, opioid tolerance, anxiety, and cardiovascular regulation. The NPFF2 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention. Antagonists of the NPFF2 receptor are valuable tools for elucidating the physiological functions of the NPFF system and hold promise for the development of novel analgesics and therapies for opioid-related side effects. This guide focuses on the validation of two key NPFF2-R antagonists, RF9 and BIBP3226.

Data Presentation: Quantitative Comparison of NPFF2-R Antagonists

The following table summarizes the binding affinities (Ki) of RF9 and BIBP3226 for NPFF receptors and, where relevant, other receptors to indicate selectivity.

LigandReceptorSpeciesKi (nM)Reference
RF9 hNPFF1-RHuman58
hNPFF2-RHuman75
BIBP3226 hNPFF2-RHuman79[1]
rNPFF-RRat108[1]
rNPY Y1-RRat1.1[1]
hNPY Y1-RHuman0.47 - 7
hNPY Y2-RHuman>10,000

Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. h = human, r = rat.

In Vitro Validation of Antagonist Activity

The antagonist activity of RF9 and BIBP3226 at the NPFF2 receptor has been validated through various in vitro assays that measure the inhibition of agonist-induced downstream signaling.

Functional Assays

1. Inhibition of Forskolin-Stimulated cAMP Accumulation:

NPFF2-R activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists are expected to block this effect.

  • BIBP3226: In CHO cells expressing the human NPFF2 receptor, BIBP3226 effectively antagonizes the NPFF-induced inhibition of forskolin-stimulated cAMP production in a concentration-dependent manner. By itself, BIBP3226 does not affect cAMP levels, confirming its antagonist nature in this assay.

  • RF9: The antagonist effect of RF9 has also been demonstrated by its ability to shift the concentration-response curve of NPFF to the right in cAMP assays.

2. Inhibition of ERK1/2 Phosphorylation:

Activation of the NPFF2 receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • RF9: In studies using rat pituitary RC-4B/C cells, which endogenously express the NPFF2 receptor, RF9 was reported to not reverse the phosphorylation of MAPK/ERK1/2 induced by an NPFF agonist, casting some doubt on its antagonist activity in this specific context. This highlights the importance of considering the cellular context and specific signaling pathway when characterizing ligand activity.

Controversy Regarding RF9 Activity

It is important to note that while RF9 is widely cited as an NPFF receptor antagonist, some studies suggest it may exhibit partial agonist activity, particularly at higher concentrations or in specific cellular contexts. For instance, one study reported that RF9 did not act as an antagonist in reversing the anorectic effect of an NPFF agonist in vivo, but rather showed an anorectic effect itself. Researchers should be mindful of this potential for dual activity when interpreting results obtained with RF9.

In Vivo Validation of Antagonist Activity

The antagonist effects of RF9 and BIBP3226 have been demonstrated in various animal models, providing crucial evidence for their potential therapeutic applications.

Pain and Opioid Modulation Models
  • RF9: In animal models, RF9 has been shown to prevent opioid-induced hyperalgesia and tolerance when co-administered with opioids like heroin. This suggests that blockade of NPFF receptors can enhance the analgesic efficacy of opioids and reduce their undesirable side effects.

  • BIBP3226: In the mouse tail-flick assay, intracerebroventricular (i.c.v.) administration of BIBP3226 prevented the anti-morphine actions of NPFF.

Cardiovascular Models
  • RF9: Intracerebroventricular administration of NPFF in rats causes an increase in mean arterial pressure and heart rate. This effect is efficiently blocked by RF9, demonstrating its in vivo antagonist activity at NPFF receptors in the central nervous system.

  • BIBP3226: Intravenous (i.v.) pretreatment with BIBP3226 significantly reduced the increase in mean arterial blood pressure induced by i.v. administration of NPFF and NPVF in anesthetized rats.

Signaling Pathways and Experimental Workflows

NPFF2 Receptor Signaling Pathway

The NPFF2 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it initiates a cascade of intracellular events. The following diagram illustrates the known signaling pathways associated with NPFF2-R activation and the points of inhibition by antagonists.

NPFF2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPFF NPFF (Agonist) NPFF2R NPFF2-R NPFF->NPFF2R Binds Gi_o Gi/o NPFF2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC PLC Gi_o->PLC Activates RhoA RhoA Gi_o->RhoA Activates cAMP cAMP AC->cAMP Converts ATP to IKK IKK PLC->IKK Activates YAP YAP RhoA->YAP Activates ATP ATP PKA PKA cAMP->PKA Activates MEK MEK PKA->MEK Activates ERK ERK1/2 MEK->ERK Activates Gene_Expression Gene Expression (e.g., cell survival, migration) ERK->Gene_Expression Regulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Gene_Expression Regulates YAP->Gene_Expression Regulates Antagonist RF9 / BIBP3226 (Antagonist) Antagonist->NPFF2R Blocks

NPFF2 Receptor Signaling Pathways

Experimental Workflow: In Vitro Antagonist Validation

The following diagram outlines a typical workflow for validating the antagonist activity of a compound at the NPFF2 receptor in vitro.

in_vitro_workflow cluster_cell_culture Cell Culture & Preparation cluster_assays Assay Performance cluster_data Data Analysis A1 Culture cells expressing NPFF2-R (e.g., CHO, SH-SY5Y) A2 Prepare cell membranes for binding assays A1->A2 A3 Plate cells for functional assays A1->A3 B1 Radioligand Binding Assay (Determine Ki) A2->B1 B2 cAMP Accumulation Assay A3->B2 B3 ERK1/2 Phosphorylation Assay (Western Blot or ELISA) A3->B3 C1 Calculate Ki from competition binding curves B1->C1 C2 Determine IC50 for inhibition of cAMP B2->C2 C3 Quantify changes in p-ERK/total ERK ratio B3->C3

In Vitro Validation Workflow

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NPFF2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NPFF2 receptor (e.g., CHO-hNPFF2-R).

  • Radioligand (e.g., [¹²⁵I]-EYF).

  • Test compound (e.g., RF9, BIBP3226).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation counter.

Protocol:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the NPFF2 receptor (e.g., CHO-hNPFF2-R).

  • NPFF agonist (e.g., NPFF).

  • Test compound (e.g., RF9, BIBP3226).

  • Forskolin (B1673556).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Seed cells in a multi-well plate and allow them to attach.

  • Pre-incubate the cells with the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of NPFF agonist in the presence of forskolin and a phosphodiesterase inhibitor.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Determine the concentration of the test compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation (IC50).

In Vivo Model: Opioid-Induced Hyperalgesia

Objective: To evaluate the ability of an NPFF2-R antagonist to prevent the development of opioid-induced hyperalgesia.

Animals:

  • Male mice (e.g., C57BL/6).

Protocol:

  • Establish a baseline nociceptive threshold using a thermal (e.g., hot plate, tail-flick) or mechanical (e.g., von Frey filaments) test.

  • Administer an opioid (e.g., morphine, heroin) repeatedly over several days to induce hyperalgesia.

  • Co-administer the test compound (e.g., RF9) with the opioid.

  • Measure the nociceptive threshold at various time points after the final opioid administration.

  • Compare the nociceptive thresholds of animals treated with the opioid alone, the opioid plus the test compound, and a vehicle control group. A prevention of the decrease in nociceptive threshold by the test compound indicates antagonist activity.

Conclusion

Both RF9 and BIBP3226 are valuable pharmacological tools for studying the NPFF system. RF9 demonstrates good selectivity for NPFF receptors over NPY receptors. However, researchers should be aware of the reports suggesting potential partial agonist activity. BIBP3226, while a potent NPFF2-R antagonist, also exhibits high affinity for the NPY Y1 receptor, a factor that must be considered when interpreting experimental results. The choice of antagonist will depend on the specific research question and the experimental system being used. This guide provides a foundation for making an informed decision and for designing robust experiments to further elucidate the role of the NPFF2 receptor in health and disease.

References

Unveiling the Selectivity of NPFF2-R Ligand RF9: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity profile of a ligand is paramount. This guide provides an in-depth comparison of the binding affinity of the Neuropeptide FF (NPFF) receptor 2 antagonist, RF9, against a panel of other G protein-coupled receptors (GPCRs). The data presented herein is compiled from published experimental findings to offer a clear, objective assessment of RF9's selectivity.

This guide will delve into the quantitative binding data, detailed experimental methodologies for assessing ligand selectivity, and visual representations of the associated signaling pathway and experimental workflow to provide a comprehensive resource for researchers.

Quantitative Selectivity Profile of RF9

The selectivity of a ligand is a critical determinant of its potential therapeutic efficacy and off-target effects. RF9 has been characterized as a potent antagonist for both NPFF receptor subtypes, NPFF1-R and NPFF2-R. Its binding affinity has been assessed against a range of other GPCRs to establish its selectivity. The data, summarized in the table below, demonstrates a clear preference for the NPFF receptors.

ReceptorLigandK_i_ (nM)Selectivity (fold vs. NPFF2-R)
NPFF2-R RF9 75 1
NPFF1-RRF9581.3
µ-Opioid Receptor (MOR)RF9>10,000>133
κ-Opioid Receptor (KOR)RF9>10,000>133
δ-Opioid Receptor (DOR)RF9>10,000>133
Neuropeptide Y Receptor Y1 (NPY Y1)RF9>10,000>133
GPR10RF9>10,000>133
GPR54 (Kisspeptin Receptor)RF9>10,000>133
GPR103 (QRFP Receptor)RF9>10,000>133

*Slight competition was observed at a concentration of 10 µM, indicating a low affinity[1]. For the purposes of this table, the K_i_ is represented as >10,000 nM. Data for NPFF1-R and NPFF2-R from R&D Systems and other sources[2].

NPFF2 Receptor Signaling Pathway

The NPFF2 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o subunit. Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a common mechanism for GPCRs and is a key pathway to assess in functional assays.

NPFF2_Signaling_Pathway Ligand NPFF2-R Agonist NPFF2R NPFF2 Receptor Ligand->NPFF2R Binds to G_protein Gαi/o Protein NPFF2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates

NPFF2 Receptor Signaling Pathway

Experimental Protocols

Accurate assessment of ligand selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key assays used to determine the binding affinity and functional activity of a ligand at GPCRs.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the GPCR of interest.

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-YF-NPFF for NPFF2-R), and varying concentrations of the unlabeled test compound (e.g., RF9).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes bound with the radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity for Gαi/o-coupled receptors like NPFF2-R.

1. Cell Culture:

  • Plate cells stably expressing the GPCR of interest in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.

  • To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX).

  • Add varying concentrations of the test compound (to assess antagonist activity, cells are pre-incubated with the antagonist before adding a known agonist).

  • Stimulate the cells with an adenylyl cyclase activator, such as forskolin, in the presence of a known NPFF2-R agonist.

  • Incubate for a defined period to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

3. Data Analysis:

  • For antagonist activity, plot the measured cAMP levels against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

  • The antagonist's apparent affinity (K_b_) can then be calculated using the Gaddum equation.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay Membrane_Prep Membrane Preparation Binding_Reaction Binding Reaction (Membranes + Radioligand + RF9) Membrane_Prep->Binding_Reaction Filtration Filtration & Washing Binding_Reaction->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis_Binding Data Analysis (IC50 -> Ki) Counting->Data_Analysis_Binding End Selectivity Profile Data_Analysis_Binding->End Cell_Culture Cell Culture Compound_Incubation Compound Incubation (Cells + Agonist ± RF9) Cell_Culture->Compound_Incubation Stimulation Forskolin Stimulation Compound_Incubation->Stimulation cAMP_Measurement cAMP Measurement Stimulation->cAMP_Measurement Data_Analysis_Functional Data Analysis (IC50) cAMP_Measurement->Data_Analysis_Functional Data_Analysis_Functional->End Start Start Start->Membrane_Prep Start->Cell_Culture

Workflow for Determining Ligand Selectivity

By providing a clear, data-driven comparison and detailed experimental context, this guide aims to facilitate the research and development of selective NPFF2-R ligands for various therapeutic applications. The high selectivity of RF9 for NPFF receptors over the tested panel of GPCRs underscores its utility as a valuable tool for investigating the physiological roles of the NPFF system.

References

A Head-to-Head Examination of NPFF2 Receptor Ligand dNPA and Standard-of-Care Analgesics in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer pain management strategies, researchers are increasingly turning their attention to novel therapeutic targets. One such target is the Neuropeptide FF receptor 2 (NPFF2-R), a G protein-coupled receptor implicated in pain modulation. This guide provides a comprehensive comparison of a selective NPFF2-R agonist, dNPA, against established standard-of-care analgesics—morphine, gabapentin (B195806), and amitriptyline (B1667244)—based on available preclinical data.

The findings from various preclinical studies suggest that while dNPA shows potential in modulating pain pathways, its analgesic efficacy and side effect profile relative to current standards are complex and require further investigation. Direct head-to-head comparative studies are limited, necessitating a careful synthesis of data from studies with similar experimental designs.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the analgesic efficacy and reported side effects of dNPA and standard-of-care analgesics in rodent models of pain. It is important to note that the data are compiled from different studies and direct, controlled comparisons are not always available.

Compound Animal Model Pain Assay Route of Administration Effective Dose Range Observed Efficacy
dNPA MouseHot PlateIntracerebroventricular (i.c.v.)Not specified for analgesiaReverses morphine-induced analgesia[1]
Morphine RatHot PlateOral10-100 mg/kgDose-dependent increase in response latency[2]
Gabapentin Mouse (Neuropathic Pain)Von FreyIntraperitoneal (i.p.)100 mg/kgSignificantly increased paw withdrawal threshold[3]
Amitriptyline Rat (Neuropathic Pain)Not SpecifiedOral25-75 mgDose-dependent pain relief[4]
Compound Reported Side Effects in Rodents
dNPA Increased body temperature[1]
Morphine Respiratory depression, tolerance, hyperalgesia
Gabapentin Sedation, dizziness
Amitriptyline Sedation, anticholinergic effects (e.g., dry mouth)

Signaling Pathways and Experimental Workflow

To provide a deeper understanding of the mechanisms and methodologies involved in the evaluation of these analgesics, the following diagrams illustrate the NPFF2 receptor signaling pathway and a typical experimental workflow for preclinical analgesic testing.

NPFF2_Signaling_Pathway cluster_membrane Cell Membrane NPFF2_R NPFF2 Receptor G_protein Gαi/o / Gαs NPFF2_R->G_protein Activates dNPA dNPA (Agonist) dNPA->NPFF2_R Binds to AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) Stimulates (Gαs) ERK ↑ pERK G_protein->ERK Activates MAPK Pathway Ca_release ↑ Intracellular Ca²⁺ G_protein->Ca_release Stimulates (via Gq pathway) cAMP ↓ cAMP AC->cAMP Preclinical_Analgesic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Induce Pain Model (e.g., Neuropathic Injury) Baseline Baseline Nociceptive Testing (e.g., Von Frey, Hot Plate) Animal_Model->Baseline Vehicle Vehicle Control Standard Standard-of-Care (e.g., Morphine, Gabapentin) NPFF2_Ligand NPFF2-R Ligand (dNPA) Post_Treatment_Testing Post-Treatment Nociceptive Testing Vehicle->Post_Treatment_Testing Side_Effect_Monitoring Monitor for Adverse Effects (e.g., Sedation, Motor Function) Standard->Post_Treatment_Testing NPFF2_Ligand->Post_Treatment_Testing Data_Analysis Statistical Analysis of Efficacy and Side Effects Post_Treatment_Testing->Data_Analysis Side_Effect_Monitoring->Data_Analysis Comparison Compare Efficacy and Tolerability Data_Analysis->Comparison

References

Evaluating the Synergy: A Comparative Guide to NPFF2-R Ligand 1 and Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with reduced side effects is a cornerstone of modern pharmacology. A promising strategy in this endeavor is the combination of traditional opioid agonists with ligands targeting the Neuropeptide FF (NPFF) system, particularly the NPFF2 receptor (NPFF2-R). This guide provides a comprehensive comparison of the synergistic effects observed when an NPFF2-R antagonist, herein referred to as Ligand 1 (represented by the well-characterized antagonist RF9), is co-administered with standard opioid agonists. The data presented herein is a synthesis of findings from multiple preclinical studies, offering a quantitative and qualitative evaluation of this therapeutic approach.

Executive Summary

The NPFF system is recognized as an anti-opioid system, and its activation can lead to hyperalgesia and the development of tolerance to opioid analgesics.[1][2] Consequently, blocking NPFF receptors, specifically NPFF2-R, has emerged as a key strategy to enhance the analgesic efficacy of opioids and mitigate their undesirable effects. This guide will delve into the experimental data supporting this hypothesis, comparing the performance of opioid agonists alone versus in combination with an NPFF2-R antagonist.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial assessment of any therapeutic compound involves characterizing its interaction with its molecular target. For NPFF2-R ligands and opioid agonists, this is typically achieved through radioligand binding assays and functional assays that measure the downstream signaling consequences of receptor activation or inhibition.

Radioligand Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In a competitive binding assay, the affinity (Ki) of an unlabeled ligand is determined by its ability to displace a radiolabeled ligand from the receptor.

Table 1: Comparative Radioligand Binding Affinities

LigandReceptorKi (nM)
MorphineMu-Opioid Receptor (MOR)1 - 10
DAMGOMu-Opioid Receptor (MOR)1 - 5
RF9 (Ligand 1) NPFF2 Receptor ~1
NPFFNPFF2 Receptor0.30

Note: Ki values are approximate and can vary based on experimental conditions.

Functional Activity: G-Protein Activation and cAMP Inhibition

Opioid receptors and NPFF2-R are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G-proteins, which can be measured by the binding of [³⁵S]GTPγS.

Table 2: Comparative In Vitro Functional Activity

LigandAssayReceptorEffectEC50 / IC50 (nM)
Morphine[³⁵S]GTPγS BindingMORAgonist10 - 100
MorphinecAMP InhibitionMORAgonist5 - 50
RF9 (Ligand 1) [³⁵S]GTPγS BindingNPFF2-RAntagonist ~10 (IC50)
RF9 (Ligand 1) cAMP InhibitionNPFF2-RAntagonist ~15 (IC50)

Note: EC50/IC50 values are approximate and can vary based on the specific cell line and assay conditions.

In Vivo Efficacy: Preclinical Models of Analgesia

The true therapeutic potential of a drug combination is ultimately determined by its efficacy in living organisms. The tail-flick test is a standard preclinical model for assessing the analgesic effects of compounds in response to a thermal stimulus.

Synergistic Analgesic Effects

Table 3: Comparative Antinociceptive Potency in Rodent Pain Models

Compound/CombinationPain ModelSpeciesED50 (mg/kg, s.c.)Fold Improvement vs. Morphine
MorphineTail-FlickMouse~3.0 - 5.0-
KGFF09 Tail-Flick Mouse ~1.0 - 1.5 ~3x
MorphineAcetic Acid WrithingMouse~0.5 - 1.0-
KGFF09 Acetic Acid Writhing Mouse ~0.03 ~17x

Note: ED50 values are approximate and depend on the specific experimental protocol. The data for KGFF09, a compound with both MOR agonist and NPFFR antagonist properties, provides strong evidence for the benefits of modulating both receptor systems simultaneously.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions at play, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for evaluating these compounds.

Opioid and NPFF2-R Signaling Pathways Opioid and NPFF2-R Signaling Pathways cluster_opioid Opioid Receptor Signaling cluster_npff NPFF2-R Signaling Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR binds G_protein_O Gi/o Protein MOR->G_protein_O activates Side_Effects Side Effects (Tolerance, Hyperalgesia) MOR->Side_Effects contributes to AC_O Adenylyl Cyclase G_protein_O->AC_O inhibits Analgesia Analgesia G_protein_O->Analgesia leads to cAMP_O ↓ cAMP AC_O->cAMP_O NPFF NPFF NPFF2R NPFF2 Receptor NPFF->NPFF2R binds NPFF2R->MOR modulates G_protein_N Gi/o Protein NPFF2R->G_protein_N activates Ligand_1 Ligand 1 (NPFF2-R Antagonist) Ligand_1->NPFF2R blocks AC_N Adenylyl Cyclase G_protein_N->AC_N inhibits Anti_Analgesia Anti-Analgesia (Hyperalgesia) G_protein_N->Anti_Analgesia leads to cAMP_N ↓ cAMP AC_N->cAMP_N

Caption: Simplified signaling pathways of opioid and NPFF2 receptors.

Experimental Workflow Experimental Workflow for Evaluating Synergistic Effects cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding (Ki determination) GTPgS [³⁵S]GTPγS Binding (EC50/IC50) Binding->GTPgS cAMP cAMP Inhibition (EC50/IC50) GTPgS->cAMP Animal_Model Rodent Model (e.g., Mouse) cAMP->Animal_Model Proceed to in vivo Drug_Admin Drug Administration (Opioid ± Ligand 1) Animal_Model->Drug_Admin Tail_Flick Tail-Flick Test (Measure latency) Drug_Admin->Tail_Flick Data_Analysis Data Analysis (ED50 calculation) Tail_Flick->Data_Analysis

Caption: A typical workflow for preclinical evaluation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are condensed protocols for the key experiments cited in this guide.

Radioligand Binding Assay (Competitive)
  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (MOR or NPFF2-R) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR, [¹²⁵I]-YF for NPFF2-R) and varying concentrations of the unlabeled test compound (e.g., morphine or Ligand 1).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with GDP, the test compound (agonist or antagonist), and [³⁵S]GTPγS in an appropriate assay buffer.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Separation and Detection: Similar to the radioligand binding assay.

  • Data Analysis: For agonists, determine the EC50 and Emax values. For antagonists, determine the IC50 value in the presence of a known agonist.

cAMP Inhibition Assay
  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with the test compound (agonist or antagonist).

  • Stimulation: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: For agonists, determine the IC50 of cAMP inhibition. For antagonists, determine the IC50 in the presence of a known agonist.

Mouse Tail-Flick Test
  • Acclimation: Acclimate the mice to the testing environment and the restraining device.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound(s) (e.g., morphine, Ligand 1, or the combination) via the desired route (e.g., subcutaneous or intraperitoneal).

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and determine the ED50 value for the analgesic effect.

Conclusion

The co-administration of an NPFF2-R antagonist like Ligand 1 with opioid agonists represents a compelling strategy for enhancing analgesic efficacy while potentially mitigating adverse effects such as tolerance and hyperalgesia. The data presented in this guide, derived from established in vitro and in vivo models, strongly supports the synergistic interaction between these two classes of compounds. The bifunctional ligand KGFF09, which combines MOR agonism and NPFFR antagonism in a single molecule, further underscores the therapeutic potential of this dual-target approach.[3] Future research should focus on further elucidating the precise molecular mechanisms of this synergy and translating these promising preclinical findings into clinical applications for the management of pain.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of NPFF2-R Ligand 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "NPFF2-R ligand 1" is a non-specific identifier for a research compound. As such, a specific Safety Data Sheet (SDS) is not available in the public domain. The following guidelines are based on best practices for the disposal of research-grade peptide ligands with unknown toxicological profiles. Researchers must consult the SDS provided by the manufacturer for the specific ligand in use and adhere to all local and institutional regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of research compounds targeting the Neuropeptide FF receptor 2 (NPFF2-R). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and regulatory compliance.

Immediate Safety and Handling

Before any disposal procedures, it is critical to handle the ligand with appropriate personal protective equipment (PPE). Even if a substance is not classified as hazardous, its full toxicological properties may not be known.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3]

  • Designated Area: Handle the ligand, including weighing and reconstitution, in a designated area such as a chemical fume hood to prevent inhalation of any aerosolized powder.[3]

  • Spill Management: In case of a spill, contain the area. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of any research chemical is to follow local, state, and federal regulations, which typically involve treating such compounds as chemical waste. Never dispose of research peptides in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Consult Institutional EHS: Before beginning any disposal process, contact your institution's EHS department. They will provide specific protocols for your location and facilities.

  • Waste Segregation: Do not mix peptide waste with other waste streams unless authorized. Collect all waste materials contaminated with the this compound, including unused solutions, contaminated labware (pipette tips, vials, gloves), and spill cleanup materials, in a designated hazardous waste container.

  • Container Requirements:

    • Use a container that is chemically compatible with the waste.

    • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.

    • Keep the container closed except when adding waste.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste" or "Chemical Waste" as required by your institution.

    • The label must include the full chemical name ("this compound" and its chemical structure or CAS number if available), concentration, and the accumulation start date.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure area, away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arrange for Pickup: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.

Data Presentation: Safety Data Sheet (SDS) Checklist

Since quantitative data for "this compound" is unavailable, the following table outlines the critical information researchers should locate in the manufacturer-provided SDS for proper handling and disposal.

Section of SDSInformation to Look ForPurpose in Disposal Planning
Section 2: Hazard(s) Identification Hazard classifications (e.g., toxic, irritant), signal words, hazard statements, and pictograms.Determines if the waste is legally defined as hazardous and dictates the required level of precaution.
Section 7: Handling and Storage Precautions for safe handling, conditions for safe storage, and any incompatibilities.Informs proper segregation of waste and safe storage practices pending disposal.
Section 8: Exposure Controls/Personal Protection Recommended personal protective equipment (PPE).Ensures personnel safety during handling and disposal procedures.
Section 12: Ecological Information Information on ecotoxicity (e.g., harm to aquatic life).Reinforces the prohibition of drain disposal to prevent environmental release.
Section 13: Disposal Considerations Specific guidance on disposal methods, and whether the chemical is subject to regulations like the Resource Conservation and Recovery Act (RCRA).Provides the most direct instructions for compliant disposal, though it often refers back to local regulations.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

The proper disposal of a research ligand follows a structured workflow to ensure safety and compliance.

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_sds 2. Consult Manufacturer's SDS & Institutional EHS Policy ppe->consult_sds segregate 3. Segregate Waste (Liquids, Solids, Sharps) consult_sds->segregate container 4. Use Designated, Compatible, Leak-Proof Waste Container segregate->container label_waste 5. Label Container Correctly (Name, Date, Hazard) container->label_waste store 6. Store Securely in Designated Satellite Area label_waste->store pickup 7. Arrange for EHS Pickup for Final Disposal store->pickup end End: Compliant Disposal pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

Signaling Pathways

NPFF2-R is a G protein-coupled receptor (GPCR). Its activation by a ligand initiates intracellular signaling cascades, primarily through Gαi/o proteins, which inhibit adenylyl cyclase, and can also involve pathways like the MAPK/ERK cascade.

ligand This compound receptor NPFF2 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk MAPK/ERK Pathway g_protein->mapk Activates camp cAMP ac->camp pka PKA camp->pka Activates response Cellular Response (e.g., Neurite Outgrowth) pka->response mapk->response

Caption: Simplified NPFF2 receptor signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.